Lys-(Des-Arg9,Leu8)-Bradykinin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPZUQKOYEAOH-MDKUUQCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75N13O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lys-(Des-Arg9,Leu8)-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Lys-(Des-Arg9,Leu8)-Bradykinin, a potent and selective antagonist of the bradykinin B1 receptor. This document details its molecular interactions, effects on signaling pathways, and off-target activities, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.
Core Mechanism of Action: Bradykinin B1 Receptor Antagonism
This compound functions primarily as a competitive antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues and is significantly upregulated in response to tissue injury, inflammation, and chronic pain. The agonists for the B1 receptor are metabolites of bradykinin, namely Lys-des-Arg9-bradykinin.
The antagonistic action of this compound at the B1 receptor prevents the conformational changes necessary for receptor activation and subsequent coupling to intracellular signaling pathways. This blockade effectively inhibits the physiological and pathophysiological effects mediated by B1 receptor activation.
Quantitative Data: Binding Affinities and Potency
The efficacy and selectivity of this compound as a B1 receptor antagonist have been quantified in various studies. The following tables summarize key quantitative data.
| Ligand | Receptor | Preparation | Parameter | Value | Reference |
| This compound | Bradykinin B1 | Rabbit Aorta | Ki | 0.43 nM | [1] |
| This compound | Bradykinin B2 | Rabbit Ileum | Ki | >10 µM | [1] |
| This compound | Angiotensin AT1 | Rat Liver Membranes | Ki | 1.1 ± 0.4 µM | |
| This compound | Angiotensin AT2 | Lamb Uterus Membranes | Ki | 0.3 ± 0.1 µM |
Table 1: Receptor Binding Affinities (Ki) of this compound
| Antagonist | Agonist | Preparation | Parameter | Value | Reference |
| This compound | Des-Arg9-bradykinin | Isolated Rabbit Aortic Rings | pA2 | 8.54 | [1] |
Table 2: In Vitro Potency (pA2) of this compound
Inhibition of B1 Receptor Signaling Pathways
Activation of the B1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to various cellular responses. This compound effectively blocks these downstream pathways.
Blockade of the Phospholipase C (PLC) Pathway and Intracellular Calcium Mobilization
By preventing B1 receptor activation, this compound inhibits the Gq-mediated activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the IP3-mediated release of calcium (Ca2+) from intracellular stores is abolished[2]. This is a critical aspect of its mechanism, as elevated intracellular calcium is a key trigger for many of the downstream effects of B1 receptor activation. Studies have demonstrated that this compound completely abolishes the increase in intracellular calcium concentration induced by B1 receptor agonists[2].
Inhibition of Potassium Channel Modulation
In certain cell types, such as vascular smooth muscle cells, B1 receptor activation can lead to hyperpolarization through the opening of calcium-activated and ATP-sensitive potassium (K+) channels. This compound has been shown to inhibit this hyperpolarization by directly acting on and blocking these K+ channels[3]. This action contributes to its ability to counteract B1-mediated effects on vascular tone.
Physiological and Pathophysiological Consequences of Antagonism
The blockade of B1 receptor signaling by this compound has significant implications in various physiological and disease models.
Anti-Nociceptive Effects
B1 receptors are critically involved in the generation and maintenance of inflammatory pain. By antagonizing these receptors, this compound has demonstrated anti-nociceptive effects in models of inflammatory hyperalgesia[4].
Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in pathological conditions such as cancer and chronic inflammation. Bradykinin, in conjunction with pro-inflammatory cytokines like interleukin-1, can promote neovascularization. This compound has been shown to abolish these angiogenic effects, suggesting a potential therapeutic role in diseases characterized by excessive blood vessel growth.
Off-Target Activities
It is important for researchers and drug developers to be aware of the potential off-target effects of this compound. Studies have shown that this peptide can also bind to angiotensin AT1 and AT2 receptors, albeit with lower affinity than for the B1 receptor[5]. This cross-reactivity should be considered when interpreting experimental results and evaluating its therapeutic potential.
Detailed Experimental Protocols
Radioligand Binding Assay for B1 Receptor Affinity
This protocol is adapted from methodologies used to characterize B1 receptor antagonists.
Objective: To determine the binding affinity (Ki) of this compound for the B1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the B1 receptor (e.g., rabbit aorta).
-
Radiolabeled B1 receptor agonist (e.g., [3H]Lys-des-Arg9-bradykinin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, membrane preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of an unlabeled B1 agonist.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Isolated Aortic Ring Bioassay for Functional Antagonism
This protocol is a general guide for assessing the functional antagonism of this compound on vascular tissue.
Objective: To determine the pA2 value of this compound against a B1 receptor agonist.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rabbit or rat).
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
B1 receptor agonist (e.g., Des-Arg9-bradykinin).
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of approximately 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Perform a cumulative concentration-response curve to the B1 agonist to establish a baseline response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve to the B1 agonist.
-
Repeat steps 6-8 with increasing concentrations of the antagonist.
-
Analyze the data to determine the rightward shift of the agonist concentration-response curve caused by the antagonist and calculate the pA2 value using a Schild plot analysis.
Conclusion
This compound is a valuable research tool for investigating the roles of the bradykinin B1 receptor in health and disease. Its mechanism of action is centered on the competitive antagonism of the B1 receptor, leading to the inhibition of the Gq/PLC signaling cascade and downstream cellular responses such as intracellular calcium mobilization and potassium channel modulation. This antagonism translates into significant anti-nociceptive and anti-angiogenic effects in preclinical models. A thorough understanding of its quantitative pharmacology, including its off-target activities, is essential for its effective application in research and for the potential development of novel therapeutics targeting the B1 receptor.
References
- 1. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lys-(Des-Arg9,Leu8)-Bradykinin: A Selective B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory and pain pathways. Its expression is induced by tissue injury and pro-inflammatory cytokines, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of Lys-(Des-Arg9,Leu8)-Bradykinin, a potent and selective peptide antagonist of the B1 receptor. This document details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization. Quantitative data from binding and functional assays are presented, along with detailed methodologies. Furthermore, this guide includes visualizations of the B1 receptor signaling pathway and a typical experimental workflow for antagonist characterization, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its scientific context.
Introduction to the Bradykinin B1 Receptor and its Antagonists
The kinin-kallikrein system is a crucial mediator of inflammation, and its biological effects are primarily mediated by two GPCRs: the constitutively expressed B2 receptor and the inducible B1 receptor. The B1 receptor is activated by des-Arg-kinins, which are metabolites of bradykinin and Lys-bradykinin. Under pathological conditions such as chronic inflammation, nerve injury, and diabetes, the expression of the B1 receptor is significantly upregulated, contributing to sustained pain and inflammation. This inducible nature makes the B1 receptor a promising target for therapeutic intervention with minimal on-target side effects under normal physiological conditions.
This compound is a synthetic peptide analog of bradykinin that has been identified as a potent and selective antagonist of the B1 receptor. Its chemical structure is designed to competitively block the binding of endogenous B1 receptor agonists, thereby inhibiting downstream signaling cascades. While it is a valuable tool for preclinical research, it is important to note that this peptide may exhibit partial agonist effects in some species, such as mice.[1]
Mechanism of Action and Signaling Pathway
The bradykinin B1 receptor is coupled to the Gαq subunit of heterotrimeric G-proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with B1 receptor activation, such as inflammation and pain.
This compound acts as a competitive antagonist at the B1 receptor, preventing the binding of agonists like Lys-des-Arg9-bradykinin and subsequently inhibiting the Gq-PLC-IP3-DAG signaling cascade.
Figure 1. B1 Receptor Signaling Pathway and Point of Antagonism.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 43 nM | Rabbit Mesenteric Artery Smooth Muscle Cells | Radioligand Binding ([3H]-des-Arg10-kallidin) | [2] |
| IC50 | 56-73 nM | Rabbit Mesenteric Artery Smooth Muscle Cells | PGI2 Production Inhibition | [2] |
| pA2 | 7.49 | Rabbit Aorta | Contractility Assay | [3] |
| Ki (off-target) | 1.1 ± 0.4 µM | Rat Liver Membranes | Angiotensin AT1 Receptor Binding | [4] |
| Ki (off-target) | 0.3 ± 0.1 µM | Lamb Uterus Membranes | Angiotensin AT2 Receptor Binding | [4] |
Note: The pA2 value is for the similar peptide antagonist B-10376.
Detailed Experimental Protocols
Radioligand Binding Assay for B1 Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound to the B1 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the B1 receptor.
Materials:
-
Cell membranes expressing the B1 receptor (e.g., from transfected cell lines or native tissues).
-
Radioligand: [3H]-Lys-(Des-Arg9)-Bradykinin.
-
Unlabeled Ligand: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled B1 agonist (e.g., 1 µM Lys-(Des-Arg9)-Bradykinin).
-
Competition Binding: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound.
Materials:
-
Cells endogenously or recombinantly expressing the B1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
B1 receptor agonist (e.g., Lys-(Des-Arg9)-Bradykinin).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence. Inject the B1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a classic model to assess the anti-inflammatory activity of a compound in vivo.
Objective: To evaluate the in vivo efficacy of this compound in reducing acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
1% (w/v) λ-Carrageenan suspension in sterile saline.
-
This compound solution.
-
Vehicle control.
-
Pletysmometer.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at various doses to different groups of rats. Administer the vehicle to the control group.
-
Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel B1 receptor antagonist.
Figure 2. Experimental Workflow for B1 Receptor Antagonist Characterization.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the B1 receptor in health and disease. Its potent and selective antagonist activity makes it suitable for in vitro and in vivo studies aimed at elucidating the therapeutic potential of B1 receptor blockade in inflammatory and pain conditions. This technical guide provides a foundational understanding of its properties and the experimental methodologies required for its scientific evaluation. Further research into non-peptide B1 receptor antagonists with improved pharmacokinetic properties is an active area of drug discovery.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of [3H]-des-Arg10-kallidin binding to the bradykinin B1 receptor by interleukin-1 beta in isolated smooth muscle cells: correlation with B1 agonist-induced PGI2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bradykinin B1 Receptor Modulation: A Technical Comparison of Lys-(Des-Arg9,Leu8)-Bradykinin and Lys-[Des-Arg9]-Bradykinin
For Immediate Release
This technical guide provides an in-depth analysis of two critical bradykinin-related peptides, Lys-(Des-Arg9,Leu8)-Bradykinin and Lys-[Des-Arg9]-Bradykinin, for researchers, scientists, and professionals in drug development. The document elucidates the structural and functional distinctions, comparative receptor pharmacology, and the underlying signaling mechanisms pertinent to the bradykinin B1 receptor.
Executive Summary
The kallikrein-kinin system and its peptide mediators, such as bradykinin, are pivotal in inflammation, pain, and cardiovascular regulation. The bradykinin B1 receptor, in particular, is a G-protein coupled receptor (GPCR) that is typically upregulated during tissue injury and inflammation, making it a key therapeutic target.[1] Understanding the tools to probe this receptor is paramount. This guide focuses on two structurally similar but functionally opposite peptides: this compound, a potent B1 receptor antagonist, and Lys-[Des-Arg9]-Bradykinin, a selective B1 receptor agonist. Their opposing actions hinge on a single amino acid substitution, providing a clear example of structure-activity relationships in pharmacology.
Structural and Functional Differences
The core distinction between these two peptides lies in their C-terminal amino acid sequence and, consequently, their interaction with the bradykinin B1 receptor.
-
Lys-[Des-Arg9]-Bradykinin , also known as des-Arg10-kallidin, is a naturally occurring metabolite of Lys-bradykinin (kallidin).[2][3] It is a potent and highly selective agonist of the bradykinin B1 receptor.[2][3][4][5][6][7] Its amino acid sequence is Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe .[4]
-
This compound is a synthetic peptide analog.[8] The substitution of Phenylalanine (Phe) at position 8 with Leucine (Leu) transforms the peptide into a potent and selective antagonist of the bradykinin B1 receptor.[9][10][11] Its amino acid sequence is Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu .[12][13]
This fundamental difference in function—one activating the receptor and the other blocking it—underpins their distinct applications in research and potential therapeutic development.
Comparative Pharmacology: A Quantitative Overview
The pharmacological profiles of these peptides have been characterized through various in vitro assays, primarily radioligand binding assays to determine affinity (Ki) and functional assays to assess antagonist potency (pA2).
| Peptide | Receptor | Species | Assay Type | Value | Reference |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | Binding Affinity (Ki) | 0.12 nM | [2][6][7] |
| B1 | Mouse | Binding Affinity (Ki) | 1.7 nM | [2][6] | |
| B1 | Rabbit | Binding Affinity (Ki) | 0.23 nM | [2][6] | |
| B2 | Human | Binding Affinity (Ki) | >30,000 nM | [5][7] | |
| This compound | B1 | Rabbit | Binding Affinity (Ki) | 0.43 nM | [9] |
| B2 | Rabbit | Binding Affinity (Ki) | >10,000 nM | [9] | |
| B1 | Rabbit | Functional Antagonism (pA2) | 8.54 | [9] |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Mechanism of Action
The bradykinin B1 receptor is a Gq-protein coupled receptor. The activation of this receptor by an agonist like Lys-[Des-Arg9]-Bradykinin initiates a well-defined signaling cascade. The antagonist, this compound, prevents this cascade from occurring.
Agonist-Induced B1 Receptor Signaling
Activation of the B1 receptor by Lys-[Des-Arg9]-Bradykinin leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates the following cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C.
-
Downstream Cellular Responses: The activation of PKC and the elevation of intracellular calcium lead to a variety of cellular responses, including smooth muscle contraction, modulation of ion channels, and activation of transcription factors leading to inflammatory responses.
Antagonist Mechanism of Action
This compound acts as a competitive antagonist at the B1 receptor. It binds to the receptor at the same site as the agonist but does not induce the conformational change necessary for G-protein coupling and activation. By occupying the binding site, it prevents the agonist from binding and initiating the downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the bradykinin B1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the bradykinin B1 receptor.
-
Radioligand: A radiolabeled B1 receptor ligand, such as [³H]Lys-[Des-Arg⁹]-Bradykinin, is used.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Lys-[Des-Arg9]-Bradykinin or this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay for pA2 Determination of an Antagonist
This protocol describes a general method for determining the potency (pA2) of a B1 receptor antagonist using an isolated tissue bath assay.
-
Tissue Preparation: An isolated tissue preparation known to express functional B1 receptors, such as rabbit aorta, is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with 95% O₂/5% CO₂ at 37°C.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a B1 receptor agonist (e.g., Des-Arg⁹-Bradykinin) is generated to determine the EC₅₀.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time to allow for equilibration.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The pA2 value is the x-intercept of the regression line if the slope is not significantly different from 1.
Experimental and Logical Workflows
The characterization of a novel compound as a bradykinin B1 receptor agonist or antagonist follows a logical progression of experiments.
References
- 1. shutterstock.com [shutterstock.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. guide.cryosparc.com [guide.cryosparc.com]
- 10. researchgate.net [researchgate.net]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Lys-(Des-Arg9,Leu8)-Bradykinin: A Pioneering Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Lys-(Des-Arg9,Leu8)-Bradykinin, a foundational peptide antagonist of the bradykinin B1 receptor. The B1 receptor, an inducible G-protein coupled receptor, plays a significant role in chronic inflammatory and pain states, making it a compelling target for therapeutic intervention. This document details the discovery and historical context of early bradykinin receptor antagonists, the pharmacological profile of this compound, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Discovery and History
The journey to understanding the role of bradykinin and its receptors began with the discovery of bradykinin itself in 1948 by Rocha e Silva and colleagues. However, the specific classification of bradykinin receptors into B1 and B2 subtypes was a landmark contribution by Domenico Regoli and J. Barabé in 1980. This classification was based on the differential sensitivity of various smooth muscle preparations to bradykinin and its metabolites.
The B1 receptor was found to be preferentially activated by the des-Arg9 metabolites of bradykinin and Lys-bradykinin, and its expression was notably induced by tissue injury and inflammation. This inducible nature pointed towards the B1 receptor as a key player in persistent pathological states.
Following this discovery, the focus shifted to developing specific antagonists to probe the function of the B1 receptor and for potential therapeutic applications. This compound emerged from this early era of research as one of the first potent and selective peptide antagonists for the B1 receptor. While these initial peptide antagonists, including this compound, were pivotal for research, they often exhibited partial agonist activity in some species and were susceptible to rapid degradation in vivo. This paved the way for the development of second-generation, more stable peptide and non-peptide B1 receptor antagonists.
Pharmacological Profile of this compound
This compound is a synthetic peptide that acts as a competitive antagonist at the bradykinin B1 receptor. Its structure is a modification of the endogenous B1 receptor agonist, Lys-(Des-Arg9)-Bradykinin.
Quantitative Data
The following tables summarize the key pharmacological parameters of this compound and its related agonist, Lys-(Des-Arg9)-Bradykinin.
Table 1: Pharmacological Data for this compound (B1 Antagonist)
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.43 nM | Rabbit Aorta (B1 Receptor) | [1](--INVALID-LINK--) |
| pA2 | 8.54 | Rabbit Aortic Rings (vs. Des-Arg9-bradykinin) | [1](--INVALID-LINK--) |
| Ki | >10 µM | Rabbit Ileum (B2 Receptor) | [1](--INVALID-LINK--) |
Table 2: Pharmacological Data for Lys-(Des-Arg9)-Bradykinin (B1 Agonist)
| Parameter | Value | Species (Receptor) | Reference |
| Ki | 0.12 nM | Human (B1 Receptor) | [2][3][4][5][6][](2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK--,[2][3][4][5][6]--INVALID-LINK-- |
| Ki | 1.7 nM | Mouse (B1 Receptor) | [4](9--INVALID-LINK-- |
| Ki | 0.23 nM | Rabbit (B1 Receptor) | [4](9--INVALID-LINK-- |
| Ki | >30,000 nM | Human (B2 Receptor) | [2][3][6][](2][3][6]--INVALID-LINK--,[2][3][6]--INVALID-LINK--,[2][3][6]--INVALID-LINK--,[2][3][6]--INVALID-LINK-- |
Signaling Pathways
The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Antagonism of this receptor by this compound blocks the initiation of this signaling cascade.
Figure 1. Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay for B1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the B1 receptor.
Materials:
-
Cell membranes expressing the bradykinin B1 receptor (e.g., from rabbit aorta or recombinant cell lines).
-
Radiolabeled B1 receptor agonist (e.g., [³H]Lys-(Des-Arg⁹)-Bradykinin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled B1 agonist to each well.
-
Add the different concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled B1 agonist).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay for B1 Receptor Function
This protocol is used to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the bradykinin B1 receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
B1 receptor agonist (e.g., Lys-(Des-Arg9)-Bradykinin).
-
This compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the B1 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the B1 receptor agonist into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value for the antagonist from the concentration-response curve.
-
The pA2 value can be determined using a Schild plot analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.
Figure 3. Experimental Workflow for Calcium Mobilization Assay.
Conclusion
This compound, as one of the pioneering B1 receptor antagonists, has been instrumental in elucidating the physiological and pathophysiological roles of the bradykinin B1 receptor. While newer generations of antagonists with improved pharmacokinetic properties have since been developed, the foundational knowledge gained from studying this peptide continues to inform current drug discovery efforts targeting the B1 receptor for the treatment of chronic pain and inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals working in this important therapeutic area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lys-[Des-Arg9]Bradykinin acetate | Bradykinin Receptor | TargetMol [targetmol.com]
- 3. Lys-[Des-Arg9]Bradykinin,TFA | Bradykinin Receptor | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 9. adooq.com [adooq.com]
The Bradykinin B1 Receptor Signaling Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Core Mechanisms, Experimental Methodologies, and Drug Development Implications
The Bradykinin B1 receptor (B1R) stands as a pivotal player in the inflammatory cascade and pain signaling. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is an inducible G-protein coupled receptor (GPCR), primarily synthesized de novo in response to tissue injury and pro-inflammatory cytokines. This unique expression profile makes it an attractive therapeutic target for a range of inflammatory pathologies. This technical guide provides a comprehensive overview of the B1R signaling pathway, tailored for researchers, scientists, and drug development professionals. It delves into the core signaling mechanisms, presents key quantitative data, details essential experimental protocols, and visualizes the intricate molecular interactions.
Core Signaling Pathway: Gαq/11-PLCβ Cascade
Activation of the B1R by its specific agonists, primarily des-Arg⁹-bradykinin in rodents and des-Arg¹⁰-kallidin in humans, predominantly initiates a signaling cascade through the heterotrimeric G-protein Gαq/11.[1] This coupling stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]
IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3] This rapid increase in intracellular calcium concentration is a hallmark of B1R activation and a critical event in mediating its downstream effects.[4] Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, further propagating the signal.
While the Gαq/11 pathway is the canonical signaling route, some studies suggest that in certain cellular contexts, the B1R may also couple to other G-proteins, such as Gαi. This can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
Downstream Effectors and Cellular Responses
The initial signaling events of the B1R cascade trigger a host of downstream pathways, culminating in diverse cellular responses, particularly those associated with inflammation and pain.
-
Mitogen-Activated Protein Kinases (MAPKs): B1R activation has been shown to induce the phosphorylation and activation of several members of the MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[6] The activation of these kinases is often dependent on PKC and can be linked to cellular processes such as proliferation, differentiation, and the production of inflammatory mediators.[7][8]
-
Receptor Cross-Talk: The B1R signaling pathway can engage in cross-talk with other receptor systems, notably the Epidermal Growth Factor Receptor (EGFR).[7] B1R stimulation can lead to the transactivation of the EGFR, which in turn can amplify downstream signaling through the MAPK/ERK pathway, contributing to cellular proliferation.[7]
-
Regulation of Gene Expression: The activation of downstream kinases and transcription factors, such as Nuclear Factor-kappaB (NF-κB), can lead to changes in gene expression.[9] This is particularly relevant to the inducible nature of the B1R itself, where inflammatory stimuli trigger its upregulation, creating a positive feedback loop in chronic inflammatory conditions.
Quantitative Data Summary
A thorough understanding of the B1R requires quantitative data on ligand binding and functional responses. The following tables summarize key parameters for a selection of B1R agonists and antagonists.
Table 1: Binding Affinities of B1R Ligands
| Compound | Species | Cell Line/Tissue | Radioligand | Kd / Ki (nM) | Citation(s) |
| des-Arg¹⁰-kallidin | Human | IMR-90 | [³H]des-Arg¹⁰-kallidin | 0.5 | [4][10] |
| des-Arg⁹-bradykinin | Human | CHO | - | - | [2] |
| Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic (B9858) | Human | CHO | - | 14 (IC₅₀) | [2] |
| des-Arg⁹-[Leu⁸]bradykinin | Human | CHO | - | 59 (IC₅₀) | [2] |
| PS020990 | Human | IMR-90 | [³H]des-Arg¹⁰-kallidin | 6 (Ki) | [10] |
Table 2: Functional Potencies of B1R Ligands
| Compound | Assay Type | Cell Line | EC₅₀ / IC₅₀ (nM) | Citation(s) |
| des-Arg⁹-bradykinin | Calcium Mobilization | CHO (human B1R) | 7.9 | [2] |
| des-Arg¹⁰-kallidin | Calcium Mobilization | CHO (human B1R) | 8.6 | [2] |
| des-Arg⁹-[Leu⁸]bradykinin | Calcium Mobilization | CHO (human B1R) | 59 | [2] |
| Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic (B9858) | Calcium Mobilization | CHO (human B1R) | 14 | [2] |
| PS020990 | Phosphatidylinositol Turnover | IMR-90 | 0.4 (KBapp) | [10] |
| PS020990 | Calcium Mobilization | IMR-90 | 17 (KBapp) | [10] |
Experimental Protocols
Studying the B1R signaling pathway involves a variety of specialized experimental techniques. Below are detailed methodologies for three key assays.
Radioligand Binding Assay
This assay is fundamental for characterizing the affinity of ligands for the B1R.
Objective: To determine the dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of unlabeled competitor compounds for the B1R.
Materials:
-
Cells or tissues expressing B1R (e.g., IMR-90 cells, CHO cells stably expressing human B1R).
-
Radiolabeled B1R antagonist (e.g., [³H]des-Arg¹⁰-kallidin).
-
Unlabeled B1R agonists and antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing B1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add membrane suspension, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor compound. For saturation binding, use increasing concentrations of the radioligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled B1R ligand. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to calculate Kd for saturation experiments and Ki for competition experiments using the Cheng-Prusoff equation.[11]
Intracellular Calcium Imaging Assay
This functional assay measures the increase in intracellular calcium concentration following B1R activation.
Objective: To determine the potency (EC₅₀) of B1R agonists and the inhibitory potency (IC₅₀) of B1R antagonists.
Materials:
-
Cells expressing B1R (e.g., CHO-K1 cells stably expressing human B1R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
B1R agonists and antagonists.
-
Fluorescence plate reader or microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid in dye solubilization, for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.
-
Compound Addition: Add varying concentrations of the B1R agonist to the wells. For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding a fixed concentration of the agonist.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀.
References
- 1. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin B1 receptor expression induced by tissue damage in the rat portal vein: a critical role for mitogen-activated protein kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of B1 Receptors in Inflammatory Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kinin System and B1 Receptors
The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that, upon activation by tissue injury or inflammation, releases potent pro-inflammatory peptide mediators known as kinins. The primary kinins, bradykinin (BK) and kallidin (Lys-BK), exert their diverse biological effects through two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).
While the B2R is constitutively expressed in most healthy tissues and mediates the acute effects of BK, the B1R is unique in its expression profile. Under normal physiological conditions, B1R is either absent or expressed at very low levels.[1][2] However, its expression is rapidly and robustly induced by tissue injury, microbial products, and pro-inflammatory cytokines, positioning it as a key player in the maintenance and amplification of chronic inflammatory states.[1][2][3] The natural agonists for B1R are the carboxypeptidase metabolites of kinins, namely des-Arg⁹-bradykinin (DBK) and Lys-des-Arg⁹-bradykinin.[4][5] This inducible nature makes the B1R an attractive therapeutic target for a variety of inflammatory pathologies, as its antagonism would theoretically spare normal physiological processes while targeting sites of chronic inflammation.[3]
Upregulation of B1 Receptors in Inflammation
The defining characteristic of the B1R is its dramatic upregulation in response to inflammatory stimuli. This induction is a tightly regulated process at the transcriptional level, driven by key pro-inflammatory signaling pathways.
-
Inducing Stimuli: The primary drivers of B1R expression are pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β), and bacterial components like lipopolysaccharide (LPS).[1][2] Tissue trauma and oxidative stress also contribute significantly to its upregulation.[1]
-
Transcriptional Control: The induction of B1R mRNA is mediated by the activation of several critical transcription factors. Pathways involving Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein-1 (AP-1), and cAMP Response Element-Binding protein (CREB) have been shown to bind to the B1R promoter and drive its expression.[2]
-
Upstream Kinases: The activation of these transcription factors is controlled by upstream kinase cascades. Studies have implicated Protein Kinase C (PKC) and various Mitogen-Activated Protein Kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK), as essential for the upregulation of B1R.
This process creates a detrimental feed-forward loop where initial inflammation triggers B1R expression, and subsequent B1R activation further promotes the inflammatory response. For instance, in a rat model of myocardial infarction, B1R expression was undetectable in healthy tissue but showed a significant 4-fold increase 24 hours after the ischemic event.[1][6]
B1 Receptor Signaling Pathways
As a member of the GPCR family, B1R activation by its agonists, primarily des-Arg⁹-BK, initiates a cascade of intracellular signaling events that underpin its pro-inflammatory effects.[3] The B1R predominantly couples to the Gαq/11 family of G proteins.
The canonical B1R signaling pathway proceeds as follows:
-
G Protein Activation: Ligand binding induces a conformational change in the B1R, leading to the activation of the associated Gαq/11 protein.
-
PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is a critical signaling node.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family.
-
Downstream Effects: Activated PKC and other calcium-dependent kinases phosphorylate numerous downstream targets, leading to the activation of MAPKs (ERK, JNK, p38) and the transcription factor NF-κB.
The culmination of this pathway is the transcription and release of a host of inflammatory mediators, including cytokines, chemokines, and nitric oxide, which further contribute to vasodilation, increased vascular permeability, and the recruitment of immune cells.
Quantitative Data Summary
The affinity of ligands for the B1R and the functional consequences of receptor activation are critical parameters in drug development. This data can vary significantly based on species, tissue type, and assay conditions. The following tables summarize representative quantitative data found in the literature.
Table 1: B1 Receptor Ligand Binding Affinities (Ki/Kd)
| Compound | Type | Species/Tissue | Radioligand | Affinity (Ki/Kd) | Citation(s) |
| des-Arg⁹-BK | Agonist | Rabbit (transfected cells) | [³H]Lys-des-Arg⁹-BK | 0.37 nM (Kd) | [7] |
| des-Arg⁹-[Leu⁸]BK | Antagonist | Rat Liver Membranes | [¹²⁵I]-Sar¹-AII | 1.1 µM (Ki) | [8][9] |
| B-9858 | Antagonist | Rabbit (transfected cells) | [³H]Lys-des-Arg⁹-BK | ~0.7 nM (apparent Kd) | [7] |
| DFL20656 | Allosteric Antagonist | Human (recombinant) | [³H]Lys-des-Arg⁹-BK | ~10-20 nM (Kd) | [10] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. Values can differ based on whether they are measured in competitive (Ki) or saturation (Kd) assays.[11][12]
Table 2: B1 Receptor Upregulation in Inflammatory Models
| Model | Tissue/Cells | Stimulus | Time Point | Fold Increase (mRNA/Protein) | Citation(s) |
| Myocardial Infarction | Rat Left Ventricle | Coronary Artery Occlusion | 24 hours | ~4-fold (mRNA vs. 6h) | [1][6] |
| Chronic Inflammation | Rat Spinal Cord | Complete Freund's Adjuvant | 7 days | ~2-fold (protein) | [13] |
Experimental Protocols & Methodologies
The study of B1R function relies on a variety of well-established in vitro and in vivo experimental techniques.
This technique is used to measure the direct functional consequence of Gq-coupled receptor activation—the mobilization of intracellular calcium.[14]
Detailed Methodology:
-
Cell Culture: Plate cells expressing B1R (either endogenously after induction or via transfection) onto glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active, fluorescent form of the dye inside the cells.
-
Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a camera. Record baseline fluorescence for a set period.
-
Agonist Stimulation: Add a B1R agonist (e.g., des-Arg⁹-BK) to the dish while continuously recording.
-
Data Acquisition: Capture images at regular intervals to record the change in fluorescence intensity over time.
-
Analysis: Quantify the fluorescence intensity of individual cells. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[15][16][17][18]
This assay quantifies the directed migration of cells, such as neutrophils or macrophages, towards a chemoattractant, a key function of B1R in immune cell recruitment.[19][20]
Detailed Methodology:
-
Chamber Setup: Place a porous membrane (e.g., 5-8 µm pores) between the upper and lower compartments of a Boyden chamber.[21]
-
Chemoattractant: Fill the lower chamber with media containing a B1R agonist as a chemoattractant. Fill the upper chamber with control media.
-
Cell Seeding: Isolate inflammatory cells (e.g., neutrophils) and suspend them in serum-free media. Place the cell suspension into the upper chamber.
-
Incubation: Incubate the chamber for several hours to allow cells to migrate through the pores towards the chemoattractant gradient.
-
Cell Fixation & Staining: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane.
-
Quantification: Count the number of stained, migrated cells in several fields of view using a microscope.[22]
References
- 1. Upregulation of bradykinin B1-receptor expression after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Upregulation of bradykinin B1-receptor expression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. Up-regulation and trafficking of delta opioid receptor in a model of chronic inflammation: implications for pain control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lys-(Des-Arg9,Leu8)-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-(Des-Arg9,Leu8)-Bradykinin is a synthetic peptide that acts as a selective antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor, a G-protein coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This makes it a compelling therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and certain types of cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and its more potent analogue, B-9958. It also details relevant experimental protocols and signaling pathways.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of the bradykinin B1 receptor. This binding prevents the receptor from being activated by its endogenous agonists, such as des-Arg9-bradykinin.
Receptor Binding and Potency
A more advanced and potent B1 receptor antagonist, B-9958 (Lys-Lys-[Hyp3, CpG5, d-Tic7, CpG8]des-Arg9-BK) , has been developed and is more extensively characterized. This compound is a pure antagonist in humans and rabbits and is resistant to degradation by peptidases[1]. Radiolabeled derivatives of B-9958 have been used to determine binding affinities, as detailed in the table below.
Table 1: Quantitative Pharmacodynamic Data for Bradykinin B1 Receptor Antagonists
| Compound | Parameter | Species/System | Value | Reference |
| This compound | Activity | General | B1 Receptor Antagonist | [2] |
| Partial Agonism | Mouse | Observed | [1] | |
| B-9958 Derivatives (Radiolabeled) | Ki | Human B1 Receptor | 1.4 - 2.5 nM |
Functional Effects
-
Inhibition of Hyperpolarization: this compound has been shown to block lipopolysaccharide-induced hyperpolarization in the aorta of spontaneously hypertensive rats. This effect is attributed to the inhibition of both Ca2+-activated and ATP-sensitive potassium channels[2].
-
Anti-angiogenic Effects: In a rat model, [Leu8]des-Arg9-BK, a closely related analogue, was found to inhibit the angiogenic effects of bradykinin and interleukin-1[3].
Pharmacokinetics
Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound and B-9958 are not well-documented in publicly available literature. However, some insights can be gleaned from related compounds and general principles of peptide pharmacokinetics.
The half-life of the endogenous B1 receptor agonist, des-Arg9-bradykinin, in human serum has been reported to be approximately 643 ± 436 seconds. This is significantly longer than the half-life of bradykinin itself (27 ± 10 seconds), highlighting the relative stability of the des-Arg9 metabolite. Peptide-based drugs, in general, are susceptible to rapid degradation by proteases, which often results in a short in vivo half-life. The development of B-9958, with its unnatural amino acids, was specifically aimed at increasing resistance to enzymatic degradation[1].
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound | Parameter | Species/System | Value | Reference |
| des-Arg9-bradykinin | Half-life | Human Serum | 643 ± 436 s |
Signaling Pathways
The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon antagonist binding, the downstream signaling cascade is inhibited. The canonical signaling pathway initiated by agonist binding is detailed below.
B1 Receptor-Gq-PLC-IP3-DAG Signaling Pathway
Agonist binding to the B1 receptor activates the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Modulation of Potassium Channels
This compound has been shown to inhibit Ca2+-activated and ATP-sensitive potassium channels[2]. The binding of an agonist to the B1 receptor can lead to the modulation of various ion channels, affecting cellular excitability. The antagonism by this compound would prevent these downstream effects.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for its receptor.
-
Membrane Preparation:
-
Culture cells expressing the bradykinin B1 receptor (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed concentration of a radiolabeled B1 receptor ligand (e.g., [3H]Lys-des-Arg9-bradykinin).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Hypotensive Effect Measurement (Rabbit Model)
This experiment assesses the effect of the antagonist on blood pressure.
-
Animal Preparation:
-
Anesthetize a rabbit (e.g., with a combination of ketamine and xylazine).
-
Insert a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.
-
Allow the animal to stabilize.
-
-
Drug Administration:
-
Administer a B1 receptor agonist (e.g., des-Arg9-bradykinin) intravenously and record the hypotensive response.
-
After the blood pressure returns to baseline, administer the antagonist (this compound) intravenously.
-
After a set period, re-administer the B1 receptor agonist and record the blood pressure response.
-
-
Data Analysis:
-
Compare the hypotensive response to the agonist before and after the administration of the antagonist.
-
Calculate the percentage of inhibition of the agonist-induced hypotension by the antagonist.
-
Conclusion
This compound is a significant tool for studying the role of the bradykinin B1 receptor in various physiological and pathological processes. While detailed pharmacokinetic data remains limited, its pharmacodynamic profile as a B1 receptor antagonist is well-established. The more potent and stable analogue, B-9958, offers a promising avenue for further research and potential therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in this field. Further studies are warranted to fully elucidate the pharmacokinetic properties of these compounds and their therapeutic potential.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lys-(Des-Arg9,Leu8)-Bradykinin in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-(Des-Arg9,Leu8)-Bradykinin is a potent and selective antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein-coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammatory stimuli such as bacterial lipopolysaccharide (LPS), and pro-inflammatory cytokines.[1][2] This inducible nature makes the B1 receptor a key player in the maintenance of chronic inflammation and inflammatory pain.[2][3]
Activation of the B1 receptor by its agonists, such as des-Arg9-bradykinin, triggers a signaling cascade that contributes to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, leading to edema and hyperalgesia.[3] this compound, by competitively blocking this receptor, serves as a valuable pharmacological tool to investigate the role of the B1 receptor in various inflammatory pathologies.[3][4] These application notes provide detailed protocols for the use of this compound in established in vivo models of inflammation.
It is important to note that while effective as a B1 receptor antagonist, at higher concentrations (in the micromolar range), des-Arg9-[Leu8]Bradykinin has been shown to interact with angiotensin AT1 and AT2 receptors.[5][6] Researchers should consider this potential for off-target effects when designing experiments and interpreting results.
Mechanism of Action: B1 Receptor Antagonism in Inflammation
Under inflammatory conditions, pro-inflammatory cytokines and bacterial endotoxins stimulate the expression of B1 receptors on various cell types, including endothelial cells and neurons. The B1 receptor agonist, des-Arg9-bradykinin, then binds to the upregulated B1 receptors, activating intracellular signaling pathways. This activation leads to the production of inflammatory mediators, resulting in increased vascular permeability, edema, and sensitization of nociceptors (pain receptors). This compound competitively binds to the B1 receptor, preventing the binding of des-Arg9-bradykinin and thereby inhibiting the downstream inflammatory cascade.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various animal models of inflammation.
Table 1: Efficacy of this compound in Rat Models of Inflammation
| Model | Agonist/Stimulus | Route of Administration | Dose of Antagonist | Effect | Reference |
| LPS-induced Paw Edema | des-Arg9-BK (100 nmol) | Intraplantar | 100-300 nmol | Dose-dependent inhibition (IC50 = 134 nmol) | [7] |
| Carrageenan-induced Hyperalgesia | Carrageenan | i.v. or s.c. | 30 nmol/kg | Inhibition of hyperalgesia | [8] |
| Formalin-induced Nociception (late phase) | Formalin | i.v. or s.c. | 30 nmol/kg | Inhibition of nociceptive response | [8] |
| Freund's Adjuvant-induced Hyperalgesia | Freund's Adjuvant | - | Effective | Reversal of hyperalgesia | [9] |
| UV-induced Hyperalgesia | UV irradiation | - | Effective | Prevention of hyperalgesia | [9] |
| BK/IL-1α-induced Angiogenesis | Bradykinin + IL-1α | Local (implant) | 1 nmol/day | Abolished neovascularization | [10] |
| Pleurisy | des-Arg9-BK (10-60 nmol) | Intrapleural | 60 nmol/cavity | No significant reduction in leukocyte migration* | [11] |
*Note: In this specific model, the inflammatory response to the B1 agonist was found to be largely dependent on mast cell activation rather than direct B1 receptor signaling on leukocytes.
Table 2: Efficacy of this compound in Mouse Models of Inflammation
| Model | Agonist/Stimulus | Route of Administration | Dose of Antagonist | Effect | Reference |
| Carrageenan-induced Hyperalgesia | Carrageenan | i.v. or s.c. | 30 nmol/kg | Inhibition of hyperalgesia | [8] |
| Formalin-induced Nociception (late phase) | - | - | 0.3 nmol | Inhibition of nociceptive response | [8] |
| Adriamycin-induced Glomerulosclerosis | Adriamycin | - | Not specified | Diminished macrophage levels in renal tissue | [12] |
| LPS-induced Neutrophil Infiltration | LPS | - | Not specified | Reduces accelerated neutrophil infiltration | [13] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory effects of pharmacological agents. Carrageenan injection induces an acute inflammatory response characterized by edema formation.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Lambda Carrageenan
-
Vehicle for antagonist (e.g., sterile saline)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Male Wistar rats (180-200 g)
-
Plethysmometer
-
Syringes and needles (for i.p. and intraplantar injections)
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into experimental groups (n=6-8 per group), for example:
-
Group 1: Vehicle control (e.g., saline, i.p.) + Carrageenan
-
Group 2: this compound (dose to be tested, i.p.) + Carrageenan
-
Group 3: Positive control (e.g., Indomethacin, 5 mg/kg, i.p.) + Carrageenan
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Antagonist Administration: Administer this compound or the vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14][15]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point (Volume at time t - Baseline volume).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the mean increase in paw volume.
-
Protocol 2: Inflammatory Hyperalgesia Model in Rats (Randall-Selitto Test)
This protocol assesses the analgesic effect of this compound on mechanical hyperalgesia (increased sensitivity to pressure) induced by an inflammatory agent.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA)
-
Vehicle for antagonist (e.g., sterile saline)
-
Male Sprague-Dawley rats (180-200 g)
-
Analgesy-meter (Randall-Selitto apparatus)
-
Syringes and needles (for s.c. and intraplantar injections)
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups (n=6-8 per group).
-
Baseline Nociceptive Threshold: Determine the baseline mechanical nociceptive threshold for each rat by applying increasing pressure to the dorsal surface of the hind paw using an analgesy-meter. The threshold is the pressure at which the rat withdraws its paw.
-
Induction of Inflammation: Inject an inflammatory agent such as Complete Freund's Adjuvant into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.
-
Development of Hyperalgesia: Allow sufficient time for hyperalgesia to develop (e.g., 24 hours after CFA injection).
-
Antagonist Administration: Administer this compound (e.g., 30 nmol/kg, s.c.) or vehicle.[8]
-
Post-treatment Nociceptive Threshold Measurement: Measure the mechanical nociceptive threshold at various time points after antagonist administration (e.g., 30, 60, 120 minutes).
-
Data Analysis:
-
Calculate the change in nociceptive threshold from baseline for each animal.
-
Determine the percentage reversal of hyperalgesia for the antagonist-treated group compared to the vehicle-treated group.
-
Conclusion
This compound is a critical tool for elucidating the role of the B1 receptor in inflammatory processes. The protocols outlined above provide a framework for utilizing this antagonist in common in vivo models of inflammation and pain. Careful consideration of dosage, timing of administration, and the specific inflammatory model is essential for obtaining robust and reproducible data. The provided quantitative data serves as a reference for expected efficacy in various experimental settings.
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats [frontiersin.org]
- 3. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 4. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 5. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive activity of the bradykinin B1 and B2 receptor antagonists, des-Arg9, [Leu8]-BK and HOE 140, in two models of persistent hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lys-(Des-Arg9,Leu8)-Bradykinin in Rat Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-(Des-Arg9,Leu8)-Bradykinin is a potent and selective antagonist of the bradykinin B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated under conditions of inflammation and tissue injury. Its activation by agonists, such as des-Arg9-bradykinin, contributes to inflammatory responses, including edema and hyperalgesia. Consequently, the rat paw edema assay is a valuable in vivo model to evaluate the anti-inflammatory potential of B1 receptor antagonists like this compound. This document provides a detailed protocol for utilizing this compound as an inhibitor of B1 receptor-mediated paw edema in rats.
Core Principle
The protocol involves the induction of inflammation and upregulation of B1 receptors in the rat paw, followed by the administration of a B1 receptor agonist to induce edema. The inhibitory effect of this compound on this induced edema is then quantified. Pre-treatment with bacterial endotoxin (lipopolysaccharide, LPS) is crucial for upregulating B1 receptor expression, making the tissue responsive to B1 agonists.[1]
Data Presentation
Table 1: Dose-Dependent Inhibition of des-Arg9-BK-Induced Paw Edema by this compound
| Dose of this compound (nmol, intraplantar) | Dose of des-Arg9-BK (nmol, intraplantar) | Mean Inhibition of Edema (%) | IC50 (nmol) |
| 100 | 100 | Varies (dose-dependent) | 134 |
| 300 | 100 | Varies (dose-dependent) | 134 |
Data synthesized from Campos et al., 1996.[1] The study demonstrated a dose-dependent inhibition, and the reported IC50 value indicates the concentration of the antagonist required to inhibit 50% of the edema response induced by the agonist.[1]
Table 2: Effect of Various Inhibitors on des-Arg9-BK-Induced Paw Edema
| Treatment | Dose and Route | Pre-treatment Time | Mean Inhibition of Edema (%) |
| Dexamethasone | 0.5 mg/kg, s.c. | 24 hours before LPS | 58 ± 3 |
| Dexamethasone | 0.5 mg/kg, s.c. | 48 hours before LPS | 82 ± 2 |
| Cycloheximide | 1 mg/kg, s.c. | 24 hours before LPS | 98 ± 2 |
| Indomethacin | 2 mg/kg, i.p. | 1 hour before LPS | 50 ± 4 |
Data from Campos et al., 1996.[1] This table illustrates the impact of anti-inflammatory and protein synthesis inhibitors on the inflammatory response, providing context for the B1 receptor's role.
Experimental Protocols
Materials and Reagents
-
Male Wistar rats (or other suitable strain)
-
This compound (B1 antagonist)
-
des-Arg9-Bradykinin (DABK; B1 agonist)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Plethysmometer or digital caliper
-
Syringes and needles for injections
Experimental Workflow Diagram
References
Application of Lys-(Des-Arg9,Leu8)-Bradykinin in neuropathic pain studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant challenge in clinical practice. The kallikrein-kinin system, particularly the bradykinin B1 receptor, has emerged as a key player in the pathophysiology of this condition. Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to nerve injury and inflammation, making it a promising therapeutic target for the development of novel analgesics.
Lys-(Des-Arg9,Leu8)-Bradykinin is a selective antagonist of the bradykinin B1 receptor. Its application in preclinical neuropathic pain models allows for the investigation of the role of B1 receptor activation in the development and maintenance of pain hypersensitivity. By blocking the B1 receptor, this compound can help to elucidate the downstream signaling pathways involved in nociceptor sensitization and provides a tool for the evaluation of potential therapeutic interventions.
It is crucial to distinguish this compound from the closely related peptide, Lys-[Des-Arg9]-Bradykinin. While the former is a B1 receptor antagonist, the latter is a potent B1 receptor agonist. This distinction is critical for the correct design and interpretation of experimental studies.
These application notes provide an overview of the use of this compound in neuropathic pain research, including detailed protocols for in vivo models and behavioral testing, a summary of its pharmacological data, and a visualization of the relevant signaling pathways.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that while this compound is established as a B1 receptor antagonist, specific in vivo dose-response data in neuropathic pain models is limited in the current literature. The effective doses provided are from inflammatory pain models, which also involve B1 receptor upregulation and are thus relevant for initial experimental design.
| Parameter | Species | Value | Application/Assay | Reference |
| In Vivo Efficacy | Rat | 0.5 nmol (intra-articular) | Blockade of des-Arg9-BK-induced mechanical hyperalgesia | [1] |
| Rat | 200 nmol/kg (intravenous) | Prevention of des-Arg9-BK-induced thermal hyperalgesia | [1] | |
| Binding Affinity (Ki) | Rat | 1.1 ± 0.4 µM | Angiotensin AT1 Receptor (Liver Membranes) | [2] |
| Lamb | 0.3 ± 0.1 µM | Angiotensin AT2 Receptor (Uterus Membranes) | [2] |
Note: The binding affinities for angiotensin receptors indicate potential for off-target effects at higher concentrations and should be considered in experimental design and data interpretation. Further studies are needed to determine the precise binding affinity of this compound for the B1 receptor and to establish a full dose-response relationship in neuropathic pain models.
Experimental Protocols
I. Induction of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) Model in Rats
This model induces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking key symptoms of human neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoflurane or sodium pentobarbital for anesthesia
-
Surgical instruments (scissors, forceps, retractors)
-
8-0 silk suture
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Warming pad
-
Post-operative analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using isoflurane (2-3% for maintenance) or sodium pentobarbital (50 mg/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution followed by 70% ethanol.
-
Make a small incision (1.5-2 cm) through the skin and fascia overlying the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using fine forceps, pass an 8-0 silk suture around the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve. Ensure that the ligation is secure but does not completely transect the nerve.
-
Close the muscle layer with 4-0 absorbable sutures and the skin with wound clips or sutures.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
House the animals individually after surgery to prevent wound damage.
-
Allow at least 7 days for the development of neuropathic pain behaviors before commencing behavioral testing.
II. Assessment of Pain Behaviors
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 15 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Begin with a mid-range filament (e.g., 2 g) and apply it perpendicularly to the plantar surface of the ipsilateral (ligated) hind paw until it buckles slightly. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a positive response, a filament with a lower force is used.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
-
Test the contralateral paw as a control.
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus
-
Plexiglas enclosures
Procedure:
-
Place the rats in the Plexiglas enclosures on the glass floor of the plantar test apparatus. Allow for a 15-20 minute acclimation period.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the rat withdraws its paw. The time taken for withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average latency.
-
Test the contralateral paw as a control.
This test measures the response to a cooling stimulus produced by the evaporation of acetone.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats in the Plexiglas enclosures on the wire mesh platform for 15-20 minutes.
-
Apply a drop of acetone to the plantar surface of the ipsilateral hind paw.
-
Observe the rat's behavior for 1 minute following the application.
-
Record the frequency and duration of paw withdrawal, flinching, or licking.
-
Repeat the procedure up to five times for each paw, with an interval of at least 5 minutes between applications.
-
Test the contralateral paw as a control.
III. Administration of this compound
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Syringes and needles for the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous)
Procedure:
-
Prepare a stock solution of this compound in sterile saline or another suitable vehicle.
-
Dilute the stock solution to the desired final concentration for injection.
-
Administer the antagonist via the chosen route (e.g., intravenous injection for systemic effects). Dosing should be based on preliminary studies or literature, starting with a range informed by effective doses in inflammatory models (e.g., 200 nmol/kg i.v.).
-
Perform behavioral testing at appropriate time points after administration to assess the effect of the antagonist on neuropathic pain behaviors. A time-course study is recommended to determine the peak effect and duration of action.
-
A vehicle control group should always be included in the experimental design.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, visualize the key signaling pathway and a typical experimental workflow for studying the effects of this compound in neuropathic pain.
Caption: B1 receptor signaling pathway in neuropathic pain.
Caption: Experimental workflow for testing B1 antagonist.
References
- 1. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays Using Lys-(Des-Arg9,Leu8)-Bradykinin on Isolated Rabbit Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for conducting in vitro assays to characterize the pharmacological effects of Lys-(Des-Arg9,Leu8)-Bradykinin, a known bradykinin B1 receptor antagonist, on isolated rabbit aorta preparations. The protocols outlined below are intended to assist researchers in assessing the potency and mechanism of action of this and similar compounds.
Bradykinin receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including inflammation and pain.[1][2] The B1 receptor subtype is of particular interest as its expression is often induced during tissue injury and inflammation.[1] this compound is a valuable tool for investigating the role of the B1 receptor in vascular function.
Data Presentation
The following tables summarize the quantitative data for key bradykinin receptor ligands in rabbit aorta preparations, providing a comparative overview of their potencies.
| Compound | Receptor Target | Parameter | Value | Tissue Preparation |
| des-Arg9-bradykinin | B1 Agonist | EC50 | 183 nM[3] | Incubated Rabbit Aorta[3] |
| Lys-des-Arg9-bradykinin | B1 Agonist | EC50 | 13.2 nM[3] | Incubated Rabbit Aorta[3] |
| Ac-Lys-[Leu8]-des-Arg9-BK | B1 Antagonist | pA2 | 7.5[4] | Rabbit Aortic Rings[4] |
| [Leu8]des-Arg9-bradykinin | B1 Antagonist | - | Less potent than Lys0[Leu8]des-Arg9-BK[3] | Rabbit Aorta[3] |
| Lys0[Leu8]des-Arg9-BK | B1 Antagonist | - | More potent than [Leu8]des-Arg9-BK[3] | Rabbit Aorta[3] |
Table 1: Potency of Bradykinin Receptor Ligands in Rabbit Aorta
Experimental Protocols
This section provides a detailed methodology for the isolation and preparation of rabbit aortic rings and the subsequent execution of in vitro pharmacological assays.
Materials and Reagents
-
Male New Zealand White Rabbits
-
Pentobarbital sodium (or other suitable anesthetic)
-
Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound
-
des-Arg9-bradykinin (B1 agonist)
-
Phenylephrine
-
Acetylcholine
-
Standard laboratory glassware and dissection tools
-
Isolated tissue organ bath system with force-displacement transducers
Protocol for Isolated Rabbit Aorta Preparation
-
Animal Euthanasia and Aorta Dissection:
-
Humanely euthanize a male New Zealand White rabbit using an approved method, such as an overdose of pentobarbital sodium.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta, removing it from the animal and immediately placing it in cold Krebs-Ringer bicarbonate solution.
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue from the aorta.
-
Cut the aorta into rings of approximately 4-5 mm in length.
-
For experiments requiring an intact endothelium, handle the rings with extreme care to avoid damaging the intimal surface. For endothelium-denuded rings, gently rub the inner surface with a pair of fine forceps.
-
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless-steel hooks or wires in an organ bath chamber filled with Krebs-Ringer bicarbonate solution.
-
Maintain the temperature of the organ bath at 37°C and continuously bubble with carbogen gas to maintain a pH of 7.4.
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g.
-
During the equilibration period, wash the tissues with fresh Krebs-Ringer solution every 15-20 minutes.
-
To assess the viability of the preparations, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
In endothelium-intact rings, after the phenylephrine-induced contraction has reached a plateau, add acetylcholine (e.g., 10 µM) to induce relaxation, confirming the presence of a functional endothelium.
-
Protocol for Antagonist Potency Determination (pA2 Value)
-
Agonist Concentration-Response Curve (Control):
-
After the viability check and a washout period, obtain a cumulative concentration-response curve for the B1 agonist, des-Arg9-bradykinin.
-
Start with a low concentration of the agonist and incrementally increase the concentration in the organ bath, allowing the response to stabilize at each concentration.
-
-
Incubation with Antagonist:
-
Wash the tissues thoroughly to remove the agonist.
-
Incubate the aortic rings with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for des-Arg9-bradykinin.
-
The concentration-response curve for the agonist is expected to shift to the right in the presence of a competitive antagonist.
-
-
Data Analysis:
-
Repeat steps 2 and 3 with at least two other concentrations of this compound.
-
Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bradykinin B1 Receptor Signaling Pathway in Vascular Smooth Muscle.
Caption: Experimental Workflow for pA2 Determination.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-competitive pharmacological antagonism at the rabbit B(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lys-(Des-Arg9,Leu8)-Bradykinin to Investigate the B1 Receptor's Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The bradykinin B1 receptor, a G-protein coupled receptor, has emerged as a significant player in promoting angiogenesis, particularly in inflammatory and ischemic settings. Its activation triggers a cascade of signaling events within endothelial cells, leading to their proliferation, migration, and differentiation—key steps in the angiogenic process.
Lys-(Des-Arg9,Leu8)-Bradykinin is a potent and selective antagonist of the bradykinin B1 receptor. This peptide is an invaluable tool for researchers studying the precise role of B1 receptor signaling in angiogenesis. By competitively inhibiting the binding of endogenous B1 receptor agonists, such as Des-Arg9-bradykinin, this compound allows for the elucidation of the B1 receptor's contribution to neovascularization. These application notes provide detailed protocols for utilizing this antagonist in key in vitro and in vivo angiogenesis assays to dissect the B1 receptor's involvement in vascular growth.
B1 Receptor Signaling Pathway in Angiogenesis
Activation of the bradykinin B1 receptor on endothelial cells initiates a signaling cascade that promotes angiogenesis. A key mechanism involves the upregulation and activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). This, in turn, stimulates the expression and release of fibroblast growth factor-2 (FGF-2), a potent pro-angiogenic factor. FGF-2 then acts in an autocrine or paracrine manner to stimulate endothelial cell proliferation and migration. This compound effectively blocks this entire downstream signaling cascade by preventing the initial activation of the B1 receptor.
Data Presentation: Inhibitory Effects of this compound on Angiogenesis
The following tables summarize the quantitative data on the inhibitory effects of this compound in various angiogenesis models.
| In Vitro Assay | Cell Type | Pro-Angiogenic Stimulus | Antagonist Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | Coronary Postcapillary Venular Endothelial Cells (CVEC) | Bradykinin (BK) | Concentration-dependent | Abolished BK-induced proliferation | [1] |
| In Vivo Assay | Animal Model | Pro-Angiogenic Stimulus | Antagonist Dosage | Observed Effect | Reference |
| Sponge-Induced Neovascularization | Rat | Bradykinin (10 pmol) + Interleukin-1α (0.3 pmol) | 1 nmol/day | Abolished BK/IL-1α-induced neovascularization | [2][3] |
Experimental Protocols
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on endothelial cell proliferation induced by a B1 receptor agonist.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
Bradykinin (or other B1 receptor agonist)
-
This compound
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a basal medium with 0.5% FBS for 4-6 hours.
-
Prepare treatment solutions:
-
Control (basal medium)
-
B1 agonist (e.g., 100 nM Bradykinin)
-
B1 agonist + varying concentrations of this compound (e.g., 1 nM to 10 µM)
-
This compound alone (to test for intrinsic effects)
-
-
Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of inhibition of proliferation compared to the agonist-only treated cells.
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the ability of this compound to inhibit endothelial cell migration towards a B1 receptor agonist.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pores)
-
HUVECs or other endothelial cells
-
Basal medium with 0.1% BSA
-
Fibronectin
-
Bradykinin (or other B1 receptor agonist)
-
This compound
-
Calcein AM or DAPI stain
-
Fluorescence microscope
Protocol:
-
Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and allow to dry.
-
Resuspend serum-starved HUVECs in basal medium with 0.1% BSA.
-
In the lower chamber, add basal medium with the B1 agonist (e.g., 100 nM Bradykinin).
-
In the upper chamber, add the HUVEC suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several high-power fields using a fluorescence microscope.
-
Calculate the percentage of inhibition of migration.
3. Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel or similar basement membrane extract
-
96-well plates
-
HUVECs or other endothelial cells
-
Basal medium
-
Bradykinin (or other B1 receptor agonist)
-
This compound
-
Calcein AM
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in basal medium containing the B1 agonist (e.g., 100 nM Bradykinin) with or without varying concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Stain the cells with Calcein AM for visualization.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition of tube formation.
In Vivo Angiogenesis Assay
1. Sponge-Induced Angiogenesis Model in Rats
This protocol describes an in vivo model to assess the inhibitory effect of this compound on angiogenesis.
Materials:
-
Wistar rats
-
Sterile polyether sponges
-
Anesthetics
-
Surgical instruments
-
Bradykinin and Interleukin-1α
-
This compound
-
Saline solution
-
¹³³Xe saline solution (for blood flow measurement)
-
Hemoglobin assay kit
Protocol:
-
Surgically implant sterile polyether sponges subcutaneously on the backs of anesthetized rats.
-
Divide the animals into treatment groups:
-
Control (saline)
-
Pro-angiogenic stimulus (e.g., daily injection of 10 pmol Bradykinin and 0.3 pmol IL-1α into the sponge)
-
Pro-angiogenic stimulus + this compound (e.g., daily co-injection of 1 nmol of the antagonist)
-
-
Administer treatments daily for a period of 14 days.
-
At the end of the treatment period, measure blood flow in the sponges using the ¹³³Xe clearance technique.
-
Excise the sponges, and quantify the hemoglobin content as an index of vascularization.
-
Histologically process the sponges to visualize and quantify blood vessel density.
-
Compare the angiogenic response between the different treatment groups.
Conclusion
This compound is a critical pharmacological tool for investigating the role of the bradykinin B1 receptor in angiogenesis. The protocols and data presented here provide a framework for researchers to effectively utilize this antagonist to explore the mechanisms of B1 receptor-mediated neovascularization and to evaluate the therapeutic potential of B1 receptor blockade in angiogenesis-dependent diseases. Accurate and reproducible application of these methodologies will contribute to a deeper understanding of the complex processes governing blood vessel formation.
References
- 1. B1 receptor involvement in the effect of bradykinin on venular endothelial cell proliferation and potentiation of FGF-2 effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lys-(Des-Arg9,Leu8)-Bradykinin in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Lys-(Des-Arg9,Leu8)-Bradykinin, a selective bradykinin B1 receptor antagonist, in mouse research models. The provided information is intended to guide researchers in designing and executing in vivo studies to investigate the role of the bradykinin B1 receptor in various physiological and pathological processes.
Introduction
This compound is a synthetic peptide that acts as a potent and selective antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and chronic pain. This makes the B1 receptor an attractive therapeutic target for a variety of inflammatory and pain-related disorders. These notes provide recommended dosages, detailed experimental protocols, and a description of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the recommended dosage and key properties of this compound for use in mouse studies.
Table 1: Recommended Dosage for Mouse Studies
| Compound | Dosage Range | Route of Administration | Study Context | Reference |
| des-Arg9[Leu8]bradykinin | 30 nmol/kg | Subcutaneous (s.c.) or Intravenous (i.v.) | Inflammatory hyperalgesia | [1] |
Note: des-Arg9[Leu8]bradykinin is structurally very similar to this compound. The addition of a lysine residue at the N-terminus generally does not significantly alter the core antagonistic activity at the B1 receptor. This dosage is a recommended starting point for dose-response studies with this compound.
Table 2: Physicochemical and Solubility Data
| Property | Value |
| Molecular Formula | C47H75N13O11 |
| Molecular Weight | 998.19 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL |
Signaling Pathway
The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its agonists (like des-Arg9-bradykinin), initiates a downstream signaling cascade. This compound competitively blocks this activation.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for in vivo mouse studies using this compound. It is recommended to optimize these protocols for specific experimental needs.
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired dose (e.g., 30 nmol/kg) and the average weight of the mice, calculate the total amount of this compound needed. The molecular weight is approximately 998.19 g/mol .
-
Reconstitution: Aseptically weigh the calculated amount of the peptide and transfer it to a sterile microcentrifuge tube. Add the required volume of sterile PBS (pH 7.2) to achieve the desired final concentration (e.g., for a 10 mg/mL stock solution).
-
Dissolution: Gently vortex the tube until the peptide is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: The prepared solution should be used immediately. For short-term storage, keep on ice. For longer-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous Administration in Mice
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes with 27-30 gauge needles
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the experiment. Handle mice gently to minimize stress.
-
Dosage Calculation: Calculate the injection volume for each mouse based on its body weight and the concentration of the prepared solution. A typical injection volume for subcutaneous administration in mice is 100-200 µL.
-
Restraint: Securely restrain the mouse. This can be done by scruffing the back of the neck to create a "tent" of skin.
-
Injection Site Preparation: Swab the injection site (typically the dorsal midline between the shoulder blades) with 70% ethanol.
-
Injection: Insert the needle into the base of the skin tent at a shallow angle. Aspirate briefly to ensure the needle is not in a blood vessel. Slowly inject the calculated volume of the solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Observation: Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Caption: General Experimental Workflow.
References
Investigating the Role of B1 Receptors in Arthritis Using Lys-(Des-Arg9,Leu8)-Bradykinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin B1 receptor (B1R) is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key player in various pathological conditions, including arthritis. The B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin produced during inflammatory processes. Activation of the B1R contributes to the cardinal signs of inflammation, including edema, vasodilation, and pain. Consequently, the B1R has emerged as a promising therapeutic target for the development of novel anti-inflammatory and analgesic drugs.
Lys-(Des-Arg9,Leu8)-Bradykinin is a potent and selective antagonist of the B1 receptor. This peptide competitively inhibits the binding of the endogenous agonist, des-Arg9-bradykinin, thereby blocking the downstream signaling cascades that lead to inflammation and pain. These application notes provide detailed protocols for utilizing this compound to investigate the role of B1 receptors in preclinical models of arthritis.
Data Presentation
The following tables summarize the quantitative effects of the B1 receptor antagonist, this compound (referred to as des-Arg9[Leu8]-BK in some studies), in relevant inflammatory models.
| Dose of des-Arg9[Leu8]-BK (nmol) | Inhibition of des-Arg9-BK (100 nmol)-induced Paw Edema (%) |
| 100 | Dose-dependent inhibition observed |
| 300 | Dose-dependent inhibition observed |
| IC50 | 134 nmol |
| Table 1: Dose-Dependent Inhibition of B1 Agonist-Induced Paw Edema by a B1 Antagonist in LPS-Treated Rats. Data from a study investigating B1 receptor upregulation by bacterial endotoxin.[1] |
| Treatment Group | Change in Paw Volume (mL) over 21 days |
| Adjuvant-Induced Arthritis (AIA) Control | Significant increase |
| AIA + this compound (0.5 nmol, intra-articular) | Prevention of hyperalgesia development induced by a B1 agonist |
| Table 2: Effect of Intra-articular this compound on Hyperalgesia in Adjuvant-Induced Arthritis in Rats. This study demonstrated the ability of the antagonist to block B1 receptor-mediated hyperalgesia in an inflamed joint.[2] |
| Cytokine | Effect of B1 Receptor Antagonist (DALBK) in EAE Rat Brain |
| IL-6 | Significantly diminished increase |
| TNF-α | Significantly diminished increase |
| IL-1β | No significant effect on the increase |
| IL-10 | Reduced protein levels |
| IL-4 | Reduced protein levels |
| Table 3: Effect of a B1 Receptor Antagonist on Cytokine Profile in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE). While not an arthritis model, this data suggests the potential of B1R antagonists to modulate cytokine levels in inflammatory conditions.[2] |
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
This model induces a chronic, systemic inflammatory disease with similarities to human rheumatoid arthritis.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Sterile saline or appropriate vehicle
-
27-gauge needles and 1 mL syringes
-
Plethysmometer or digital calipers for paw volume measurement
Procedure:
-
Induction of Arthritis:
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of CFA subcutaneously into the base of the tail or 0.05 mL into the plantar surface of the right hind paw.
-
Arthritis will typically develop in the non-injected paws around 10-14 days post-injection.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline. Further dilutions should be made to achieve the desired final concentrations.
-
Administer this compound via the desired route (e.g., intraperitoneally, subcutaneously, or intra-articularly) at the selected doses. Administration can begin prophylactically (before or at the time of CFA injection) or therapeutically (after the onset of clinical signs of arthritis).
-
A vehicle control group should receive an equivalent volume of saline.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or the paw diameter using digital calipers at regular intervals (e.g., daily or every other day) starting from day 0. The change in paw volume is a primary indicator of inflammation.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale of 0-4, where 0 = no signs of inflammation, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = severe swelling, erythema, and ankylosis. The maximum score per animal is 16.
-
Histopathology: At the end of the study, euthanize the animals and collect the ankle joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
-
Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Isolate serum and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a model of acute, localized inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Sterile saline or appropriate vehicle
-
27-gauge needles and 1 mL syringes
-
Plethysmometer
Procedure:
-
Drug Administration:
-
Administer this compound at the desired doses via the chosen route (e.g., intraperitoneally or subcutaneously) 30-60 minutes prior to carrageenan injection.
-
A control group should receive the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of the carrageenan-injected paw immediately before the injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The increase in paw volume compared to the baseline is a measure of the inflammatory edema.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.
-
Mandatory Visualizations
Caption: B1 Receptor Signaling Pathway in Arthritis.
Caption: Workflow for Adjuvant-Induced Arthritis Model.
References
Troubleshooting & Optimization
Lys-(Des-Arg9,Leu8)-Bradykinin solubility in PBS and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Lys-(Des-Arg9,Leu8)-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide that acts as a potent and selective antagonist of the bradykinin B1 receptor.[1] It is commonly used in research to investigate the role of the B1 receptor in various physiological and pathological processes, including inflammation and pain.
Q2: What is the purity of the commercially available peptide?
Commercially available this compound typically has a purity of ≥95% as determined by HPLC.
Q3: How should I store the lyophilized peptide?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide can be stable for up to two years.
Q4: How should I store the reconstituted peptide solution?
Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Solubility and Reconstitution
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and pH. The following table summarizes the known solubility data.
| Solvent | Concentration | Notes |
| PBS (pH 7.2) | 10 mg/mL | |
| DMSO | 50 mg/mL | Ultrasonic agitation may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| DMF | 1 mg/mL |
Experimental Protocol: Reconstitution of Lyophilized Peptide
This protocol details the steps for reconstituting lyophilized this compound for use in in vitro cell-based assays.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water, DMSO, or PBS (pH 7.2)
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile polypropylene tubes
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.
-
Solvent Selection: Based on the experimental requirements and the desired stock concentration, choose an appropriate solvent from the table above. For cell-based assays, DMSO is a common choice for creating a high-concentration stock solution that can be further diluted in aqueous buffers.
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial securely.
-
-
Dissolution:
-
Gently vortex the vial for 1-2 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the vial in a water bath for short intervals (10-15 seconds) until the solution is clear.[1] Avoid excessive heating of the sample.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into sterile, single-use polypropylene tubes.
-
Label each aliquot clearly with the peptide name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Insufficient mixing.- Peptide has aggregated. | - Verify the solubility of the peptide in the chosen solvent.- Try gentle vortexing or brief sonication.- For hydrophobic peptides, dissolve in a small amount of organic solvent (e.g., DMSO) first, then slowly add aqueous buffer while vortexing. |
| Precipitation observed after dilution in aqueous buffer | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the buffer is near the isoelectric point (pI) of the peptide. | - Ensure the final concentration of the organic solvent is sufficient to keep the peptide in solution (typically >1% for DMSO).- Adjust the pH of the buffer to be at least one unit away from the peptide's pI. |
| Loss of peptide activity | - Repeated freeze-thaw cycles.- Improper storage conditions.- Oxidation of sensitive amino acid residues. | - Aliquot the stock solution into single-use volumes.- Store lyophilized peptide and reconstituted solutions at the recommended temperatures.- For peptides containing Cys, Met, or Trp, consider using oxygen-free buffers. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution or adsorption to surfaces.- Degradation of the peptide in solution. | - Ensure the peptide is fully dissolved before use.- Use low-protein-binding tubes and pipette tips.- Prepare fresh working solutions from a frozen stock for each experiment. |
Signaling Pathway and Experimental Workflow
Bradykinin B1 Receptor Signaling Pathway
This compound acts as an antagonist at the Bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the B1 receptor by its agonist, Des-Arg9-bradykinin, typically leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events can lead to various cellular responses, including inflammation and pain signaling.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow: Troubleshooting Peptide Solubility
This workflow provides a logical approach to troubleshooting issues with peptide solubility.
References
Stability of Lys-(Des-Arg9,Leu8)-Bradykinin in solution and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Lys-(Des-Arg9,Leu8)-Bradykinin. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Data
Proper storage and handling are critical to maintaining the biological activity of this compound. The following tables summarize the recommended storage conditions for the lyophilized powder and stock solutions.
Table 1: Storage Conditions for Lyophilized this compound
| Storage Temperature | Shelf Life | Additional Notes |
| -80°C | Up to 2 years | Recommended for long-term storage. |
| -20°C | Up to 1 year[1] | Suitable for shorter-term storage. |
Table 2: Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Shelf Life | Recommendations |
| DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month[1] | Use for working aliquots. |
| Aqueous Buffers | -80°C | Not recommended for long-term storage | Prepare fresh for each experiment if possible. |
Signaling Pathway and Experimental Workflow
To facilitate experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing peptide stability.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Workflow for Peptide Stability Assessment.
Experimental Protocols
General Protocol for Assessing Stability in Aqueous Solutions
This protocol provides a framework for determining the chemical stability of this compound in a specific buffer or cell culture medium.
Materials:
-
Lyophilized this compound
-
High-purity water (e.g., Milli-Q)
-
Desired buffer (e.g., PBS, Tris) or cell culture medium (e.g., DMEM)
-
Calibrated pH meter
-
Incubator or water bath
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
LC-MS system for identification of degradation products (optional)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
Procedure:
-
Preparation of Stock Solution: Carefully weigh the lyophilized peptide and dissolve it in high-purity water or an appropriate solvent to a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution with the desired buffer or medium to the final experimental concentration.
-
Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature(s).
-
Time Points: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately quench the degradation by adding an equal volume of quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. The percentage of the remaining intact peptide is determined by comparing the peak area at each time point to the peak area at time zero.
-
Data Interpretation: Plot the percentage of the remaining peptide against time to determine the degradation kinetics and calculate the half-life.
Troubleshooting and FAQs
Q1: My peptide appears to have lost activity. What are the possible causes?
A1: Loss of activity can be due to several factors:
-
Improper Storage: Ensure the lyophilized peptide and stock solutions have been stored at the recommended temperatures (see Tables 1 and 2).
-
Repeated Freeze-Thaw Cycles: This can lead to peptide degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Solution Instability: Peptides can be unstable in certain aqueous solutions, especially at neutral or alkaline pH. For critical experiments, it is advisable to prepare solutions fresh.
-
Enzymatic Degradation: If you are working with biological samples (e.g., plasma, serum, cell culture supernatant), the peptide may be degraded by peptidases.
Q2: I am seeing multiple peaks in my HPLC analysis of the peptide solution. What could this be?
A2: The presence of multiple peaks could indicate:
-
Degradation Products: The additional peaks may be fragments of the peptide resulting from hydrolysis or enzymatic cleavage. Analysis by LC-MS can help identify these fragments.
-
Impurities: While the peptide is of high purity, minor impurities from synthesis may be present. Compare the chromatogram of a freshly prepared solution to an aged one to distinguish between initial impurities and degradation products.
Q3: How can I minimize peptide degradation in my cell culture experiments?
A3: To minimize degradation in cell culture:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Use Serum-Free Medium: Serum contains a high concentration of proteases.
-
Consider Peptidase Inhibitors: A cocktail of broad-spectrum peptidase inhibitors can be added to the culture medium, but their potential effects on the experimental outcome must be considered.
Q4: What is the best solvent for dissolving this compound?
A4: For creating a concentrated stock solution, DMSO is recommended due to its good solubilizing capacity and the stability it confers to the peptide when stored frozen. For final experimental dilutions, the stock solution should be diluted into the appropriate aqueous buffer or cell culture medium.
Q5: Is the peptide sensitive to pH?
A5: While specific data for this peptide is limited, peptides, in general, are susceptible to degradation at non-optimal pH values.[2][3] Hydrolysis of peptide bonds can be catalyzed by acidic or basic conditions. It is recommended to maintain the pH of the experimental solution within a physiological range (e.g., pH 7.2-7.4) unless the experimental design requires otherwise. Always check the stability of the peptide in your specific buffer system if you plan long-term experiments.
References
- 1. Studies of the digestion of bradykinin, Lys-bradykinin, and des-Arg9-bradykinin by angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
Optimizing the effective concentration of Lys-(Des-Arg9,Leu8)-Bradykinin for in vitro experiments.
Welcome to the technical support center for Lys-(Des-Arg9,Leu8)-Bradykinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the effective concentration of this bradykinin B1 receptor antagonist in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Is this compound a bradykinin B1 receptor agonist or antagonist?
A1: this compound is a bradykinin B1 receptor antagonist. It is important to distinguish it from the similarly named peptide, Lys-[Des-Arg9]Bradykinin, which is a potent B1 receptor agonist.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by competitively binding to the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous agonist, Lys-des-Arg9-bradykinin, from activating the receptor and initiating downstream signaling cascades.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
Q4: How should I dissolve this compound?
A4: The solubility of peptides can vary. It is recommended to first try dissolving the peptide in sterile, distilled water. If solubility is an issue, the use of a small amount of an organic solvent like DMSO or DMF may be necessary. For cellular assays, it is crucial to keep the final concentration of organic solvents low (typically <0.1%) to avoid cytotoxicity.
Quantitative Data
The inhibitory potency of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effective concentration.
| Assay Type | Cell Line | Agonist Used | IC50 | Reference |
| Calcium Mobilization | HeLa | Des-Arg9-BK | 0.99 µM | [1] |
Experimental Protocols
Calcium Mobilization Assay for B1 Receptor Antagonism
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium triggered by a B1 receptor agonist.
Materials:
-
Cells expressing the bradykinin B1 receptor (e.g., HeLa cells)
-
This compound
-
B1 receptor agonist (e.g., Des-Arg9-Bradykinin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed the B1 receptor-expressing cells into a 96-well microplate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with the assay buffer to remove any excess dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (assay buffer without the antagonist).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Start the kinetic read and, after establishing a baseline fluorescence, add a pre-determined concentration of the B1 receptor agonist (typically the EC80 concentration) to all wells.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak fluorescence in the antagonist-treated wells to the control wells. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
cAMP Assay for B1 Receptor Antagonism
This protocol is suitable for B1 receptors that couple to Gq, which can indirectly affect cAMP levels through downstream signaling cross-talk, or if the receptor is engineered to couple to Gs or Gi.
Materials:
-
Cells expressing the bradykinin B1 receptor
-
This compound
-
B1 receptor agonist
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer (if required by the kit)
-
96-well or 384-well microplate
Procedure:
-
Cell Seeding: Seed the B1 receptor-expressing cells into the appropriate microplate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of this compound to the cells. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known concentration of the B1 receptor agonist to the wells. If the B1 receptor is Gq-coupled and you are looking for downstream effects on adenylyl cyclase, you may need to co-stimulate with an agent that elevates basal cAMP levels (e.g., forskolin).
-
Cell Lysis and cAMP Measurement: After the agonist stimulation period (typically 15-30 minutes), lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced change in cAMP levels. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Troubleshooting Guide
Q: My peptide is not dissolving properly. What should I do?
A: If your lyophilized peptide does not dissolve in aqueous solutions, you can try the following:
-
Sonication: Gently sonicate the solution for a few minutes.
-
pH Adjustment: For basic peptides, adding a small amount of dilute acetic acid may help. For acidic peptides, a small amount of dilute ammonium hydroxide can be used.
-
Organic Solvents: As a last resort for difficult-to-dissolve peptides, a small amount of DMSO or DMF can be used. Ensure the final concentration in your assay is not cytotoxic to your cells.
Q: I am not observing any inhibitory effect of the antagonist. What could be the reason?
A: Several factors could contribute to a lack of antagonist activity:
-
Incorrect Peptide: Double-check that you are using this compound (the antagonist) and not Lys-[Des-Arg9]Bradykinin (the agonist).
-
Peptide Degradation: Ensure the peptide has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Agonist Concentration: The concentration of the agonist used for stimulation might be too high, making it difficult for the antagonist to compete effectively. Try using a lower agonist concentration (e.g., EC50).
-
Receptor Expression: Verify the expression and functionality of the B1 receptor in your cell line.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect. Optimize assay conditions such as cell number and incubation times.
Q: I am observing high background signal in my assay. How can I reduce it?
A: High background can be caused by several factors:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can lead to higher background signals.
-
Dye Loading (Calcium Assay): Incomplete removal of the calcium dye after loading can cause high background. Ensure thorough but gentle washing steps.
-
Autofluorescence: Some compounds or media components can be autofluorescent. Run appropriate controls (e.g., cells only, buffer only) to identify the source of the background.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
Potential off-target effects of Lys-(Des-Arg9,Leu8)-Bradykinin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lys-(Des-Arg9,Leu8)-Bradykinin. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
This compound is primarily characterized as a selective antagonist of the bradykinin B1 receptor.[1][2]
Q2: What are the known off-target effects of this compound?
While being a potent B1 receptor antagonist, this compound has been documented to exhibit off-target activities, including:
-
Direct inhibition of Ca2+- and ATP-sensitive potassium channels.[5]
Q3: Can this compound exhibit agonist activity?
Q4: How significant is the affinity of this compound for angiotensin receptors?
Des-Arg9-[Leu8]BK, a closely related analogue, has been shown to bind to angiotensin AT1 and AT2 receptors with Ki values in the micromolar range.[3][4] This affinity is lower than its affinity for the B1 receptor but may be relevant at higher concentrations of the antagonist.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure) not attributable to B1 receptor blockade. | This could be due to the off-target antagonism of angiotensin AT1 receptors, which play a crucial role in blood pressure regulation.[3][4] | - Use the lowest effective concentration of this compound. - Consider using a more selective, newer generation non-peptide B1 receptor antagonist if available. - In your experimental design, include control groups treated with specific angiotensin receptor blockers (ARBs) to differentiate between B1 and AT1 receptor-mediated effects. |
| Altered vascular smooth muscle relaxation or hyperpolarization inconsistent with B1 receptor signaling. | Direct inhibition of Ca2+- and ATP-sensitive potassium channels by this compound can affect vascular tone independently of the B1 receptor.[5] | - Perform electrophysiological studies to directly measure the effect of the compound on potassium channel activity in your experimental system. - Use specific potassium channel openers (e.g., cromakalim) or blockers (e.g., glibenclamide, iberiotoxin) to confirm the involvement of these channels in the observed effects.[5] |
| Partial or weak agonist-like response observed in an experiment designed to study B1 receptor antagonism. | This may be indicative of the partial agonist activity of this compound, particularly in certain species or receptor subtypes. | - Carefully perform dose-response curves to characterize the nature of the response. A partial agonist will show a submaximal response compared to a full agonist. - If possible, compare the effects with a known full B1 receptor agonist and a pure antagonist in the same experimental system. |
| Inconsistent results when using different cell lines or animal models. | The expression levels of B1 receptors, angiotensin receptors, and specific potassium channels can vary significantly between different biological systems. | - Characterize the expression profile of the on-target and potential off-target receptors and channels in your specific experimental model using techniques like qPCR, Western blotting, or immunohistochemistry. - This will help in interpreting the data and understanding the potential for off-target effects. |
Data Presentation
Table 1: On-Target and Off-Target Binding Affinities of Bradykinin B1 Receptor Antagonists
| Compound | Receptor | Species | Preparation | Radioligand | Ki (µM) | Reference |
| des-Arg9-[Leu8]BK | AT1 | Rat | Liver membranes | [125I]-Sar1-AII | 1.1 ± 0.4 | [3][4] |
| des-Arg9-[Leu8]BK | AT2 | Lamb | Uterus membranes | [125I]-Sar1-AII | 0.3 ± 0.1 | [3][4] |
Note: Specific Ki or IC50 values for the interaction of this compound with potassium channels are not currently available in the cited literature.
Experimental Protocols
Protocol 1: Angiotensin Receptor Binding Assay
This protocol is based on the methodology described for determining the binding affinity of kinin receptor antagonists for angiotensin receptors.[3][4]
1. Membrane Preparation:
- For AT1 receptors, use liver tissue from male Wistar rats.
- For AT2 receptors, use uterine tissue from lambs.
- Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension and recentrifugation.
- Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, the radioligand ([125I]-Sar1-AII), and varying concentrations of the test compound (this compound).
- For non-specific binding determination, include wells with a high concentration of an unlabeled angiotensin II receptor antagonist (e.g., losartan for AT1, PD 123319 for AT2).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Aortic Ring Contraction and Hyperpolarization Assay
This protocol is designed to assess the functional effects of this compound on vascular tissue, including its potential off-target effects on potassium channels.[5]
1. Tissue Preparation:
- Isolate the thoracic aorta from spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
- Carefully clean the aorta of adhering fat and connective tissue.
- Cut the aorta into rings of approximately 3-4 mm in length.
- For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of forceps.
2. Isometric Tension Measurement:
- Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes.
- Induce a sustained contraction with an agent like phenylephrine.
- Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its effect on vascular tone.
3. Membrane Potential Measurement (Hyperpolarization):
- Use glass microelectrodes filled with 3 M KCl to impale the smooth muscle cells of the aortic rings.
- Record the resting membrane potential.
- Apply agonists that induce hyperpolarization (e.g., des-Arg9-bradykinin or lipopolysaccharide).
- Pre-incubate the tissue with this compound to determine its inhibitory effect on the agonist-induced hyperpolarization.
Mandatory Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Antagonism.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting lack of effect with Lys-(Des-Arg9,Leu8)-Bradykinin in vivo.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the bradykinin B1 receptor antagonist, Lys-(Des-Arg9,Leu8)-Bradykinin, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any physiological effect after administering this compound in my in vivo model. What are the most common reasons for this?
A1: There are two primary reasons for a perceived lack of effect:
-
Incorrect Pharmacological Expectation: this compound is a selective bradykinin B1 receptor antagonist .[1][2][3] It is designed to block or inhibit the effects of B1 receptor activation. If you are expecting it to induce a physiological response on its own (i.e., act as an agonist), you will not see one. Its effect is only observable in the presence of a B1 receptor agonist or an underlying condition that activates the B1 pathway.
-
Lack of B1 Receptor Expression: Unlike the constitutively expressed B2 receptor, the bradykinin B1 receptor is not typically present in healthy tissues.[4] Its expression is induced by inflammatory stimuli such as bacterial lipopolysaccharide (LPS), cytokines (e.g., IL-1β, TNFα), or tissue injury.[4][5][6] If your in vivo model does not have an inflammatory component, B1 receptors may not be expressed, and therefore the antagonist will have no target to act upon.
Q2: How can I confirm that the B1 receptor is expressed and functional in my animal model?
A2: To ensure your model is suitable for testing a B1 antagonist, you must first confirm the presence of functional B1 receptors. This typically involves two stages:
-
Induction: If not already part of your model, induce inflammation to upregulate B1 receptor expression. This can be achieved systemically or locally with agents like LPS or cytokines.[4][5]
-
Verification: Confirm functional B1 receptor activity by administering a selective B1 receptor agonist , such as Des-Arg9-bradykinin or Lys-(Des-Arg9)-bradykinin.[7][8][9] A successful response to the agonist (e.g., hypotension, edema, pain sensitization) indicates that the receptors are present and functional, setting the stage for testing the antagonist's ability to block this effect.
Q3: What are the essential positive and negative controls for an in vivo experiment with this compound?
A3: A robust experimental design is crucial for interpreting your results. The following groups are recommended:
-
Vehicle Control: To establish the baseline response in the absence of any treatment.
-
B1 Agonist Control: To demonstrate the specific physiological effect mediated by B1 receptor activation.
-
Antagonist + B1 Agonist: The primary test group to determine if your antagonist can block the effect of the agonist.
-
Antagonist Only Control: To ensure the antagonist itself does not produce any confounding effects at the dose tested.
Q4: I had trouble dissolving the peptide. Could improper formulation be the cause of the lack of effect?
A4: Yes, poor solubility can lead to inaccurate dosing and a lack of efficacy. Ensure the compound is fully dissolved before administration. Refer to the table below for solubility guidelines. It is often recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in a physiologically compatible buffer like PBS.
Q5: Are there any potential off-target effects of this compound that I should be aware of?
A5: While it is highly selective for the B1 receptor over the B2 receptor, some studies have shown that at higher concentrations (in the micromolar range), this compound can also act as an antagonist at angiotensin AT1 receptors and bind to AT2 receptors.[10] These interactions should be considered when using high doses or if your model involves the renin-angiotensin system.
Data & Protocols
Quantitative Data Summary
For accurate experimental design, refer to the following quantitative data regarding receptor affinity and solubility.
Table 1: Receptor Binding Affinity
| Receptor | Species | Kᵢ (nM) | Reference |
|---|---|---|---|
| Bradykinin B1 | Rabbit | 0.43 | [2] |
| Bradykinin B2 | Rabbit | >10,000 |[2] |
Table 2: Solubility
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | 3 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| DMF | 1 mg/mL |[2] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for In Vivo Antagonist Efficacy Study
This protocol outlines a typical experiment to test the efficacy of this compound in a model where B1 receptors are induced.
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for a minimum of 48-72 hours.
-
B1 Receptor Induction (if required): Administer an inflammatory stimulus (e.g., LPS, intra-plantar carrageenan) to induce B1 receptor expression. The timing will depend on the specific model and stimulus used.
-
Animal Grouping: Randomly assign animals to the control and treatment groups described in FAQ Q3.
-
Antagonist/Vehicle Administration: Administer this compound or its vehicle via the chosen route (e.g., intraperitoneal, intravenous). An example dose used in a rat arthritis model is 5 mg/kg per day.[2] A pre-treatment time of 30-60 minutes before the agonist challenge is common.
-
Agonist Challenge: Administer a B1 receptor agonist to the relevant groups to elicit the physiological response.
-
Data Collection: Measure the relevant endpoint (e.g., blood pressure, paw volume, thermal latency) at predetermined time points.
-
Analysis: Compare the response in the "Antagonist + Agonist" group to the "Agonist Control" group. A significant reduction in the agonist-induced effect indicates antagonist efficacy.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. In vivo B1 kinin-receptor upregulation. Evidence for involvement of protein kinases and nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lys-[Des-Arg9]Bradykinin,TFA | Bradykinin Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lys-[Des-Arg9]Bradykinin (3225) by Tocris, Part of Bio-Techne [bio-techne.com]
- 10. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Peptide Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of peptide antagonists during experiments. Browse our troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure the stability and reliability of your peptide reagents.
Troubleshooting Guide: Common Issues in Peptide Antagonist Experiments
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity over a short time in cell culture. | Enzymatic degradation by proteases present in serum-containing media or secreted by cells. | 1. Use a broad-spectrum protease inhibitor cocktail in your culture medium.[1][2] 2. If the protease is known, use a specific inhibitor. 3. Consider using serum-free media if compatible with your cell line. 4. Synthesize the peptide with modifications to enhance stability (see FAQs below). |
| Inconsistent results between experimental replicates. | 1. Improper storage and handling leading to degradation. 2. Multiple freeze-thaw cycles of peptide stock solutions.[3][4][5] 3. Oxidation of susceptible amino acids (Cys, Met, Trp).[3][4] | 1. Store lyophilized peptides at -20°C or -80°C in a desiccator.[3][6] 2. Aliquot peptide solutions into single-use volumes to avoid freeze-thaw cycles.[3][5] 3. Use sterile, pH-neutral buffers (pH 5-7) for reconstitution.[3] 4. For peptides with oxidation-prone residues, blanket with an inert gas like argon or nitrogen.[4] |
| Peptide precipitation upon reconstitution or addition to buffer. | 1. Poor peptide solubility. 2. Incorrect pH of the solvent. 3. Aggregation at high concentrations. | 1. Review the peptide's sequence for hydrophobicity. Basic peptides can be dissolved in acidic solutions (e.g., 10% acetic acid) and acidic peptides in basic solutions (e.g., 0.1% ammonium hydroxide) before final dilution. 2. Use solvents like DMSO or DMF for highly hydrophobic peptides, then slowly add to your aqueous buffer.[6] 3. Sonication can aid in dissolving difficult peptides.[6] |
| Low bioavailability or rapid clearance in in vivo studies. | Rapid degradation by proteases in blood, plasma, or serum.[7][8] | 1. Incorporate unnatural D-amino acids to resist enzymatic cleavage.[9][10][11] 2. Cyclize the peptide (head-to-tail, side-chain to side-chain) to create a more rigid and less accessible structure for proteases.[12][13][14] 3. Modify the N-terminus (acetylation) and/or C-terminus (amidation) to block exopeptidase activity.[6][15][16][17] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for lyophilized and solubilized peptide antagonists?
A1:
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[3][6] When stored correctly, they can be stable for several years.[3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4][5]
-
Peptide Solutions: The stability of peptides in solution is significantly lower. For maximum stability, reconstitute peptides in a sterile buffer with a pH between 5 and 7.[3] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4][5] Store these aliquots at -20°C or -80°C. Peptide solutions are typically stable for up to 30 days when refrigerated at 4°C, though this is sequence-dependent.[4]
Preventing Enzymatic Degradation
Q2: How can I protect my peptide antagonist from proteases in my experiment?
A2: The most direct method is to add protease inhibitors to your experimental system.[18] A "cocktail" of inhibitors is often used to block a wide range of proteases.[1][2][19] These cocktails are particularly important when working with cell lysates or serum-containing media.[18] For inhibition of metalloproteases, ensure your cocktail contains a chelating agent like EDTA, unless your experimental system requires divalent cations.[2][18]
Q3: What are the common classes of proteases I should be aware of in my experiments?
A3: Proteases are broadly classified based on their catalytic mechanism. The main classes are:
-
Serine Proteases: (e.g., trypsin, chymotrypsin)
-
Cysteine Proteases: (e.g., papain, caspases)
-
Aspartic Proteases: (e.g., pepsin)
-
Metalloproteases: (which require a metal ion, often zinc)
The specific proteases present will depend on your sample source (e.g., cell type, tissue, serum).[18]
Structural Modifications for Enhanced Stability
Q4: How does substituting L-amino acids with D-amino acids improve stability?
A4: Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[9] By strategically replacing L-amino acids with their D-enantiomers, particularly at known cleavage sites, the peptide becomes resistant to proteolytic degradation.[9][10][11] This can significantly increase the half-life of the peptide in vitro and in vivo.[10][11]
Quantitative Impact of D-Amino Acid Substitution on Peptide Stability
| Peptide | Modification | Half-life in Human Serum | Reference |
| Antitumor Peptide RDP215 | All L-amino acids | Unstable | [10] |
| Antitumor Peptide RDP215 | All D-amino acids | Stable | [10] |
| Antimicrobial Peptide (KKVVFKVKFKK) | All L-amino acids | Significant degradation | [11] |
| Antimicrobial Peptide (KKVVFKVKFKK) | All D-amino acids | Greatly improved stability | [11] |
Q5: What is peptide cyclization and how does it prevent degradation?
A5: Peptide cyclization involves forming a covalent bond to create a ring structure. This can be done by linking the N-terminus to the C-terminus (head-to-tail), a side chain to a terminus, or two side chains together.[12][14] This conformational constraint makes the peptide backbone less flexible and accessible to proteases, thereby increasing its stability.[12][13] Common methods include forming amide bonds, disulfide bridges, or using "click chemistry".[12][14]
Q6: How do N-terminal acetylation and C-terminal amidation enhance peptide stability?
A6: These modifications neutralize the terminal charges of the peptide, making it more closely resemble a segment within a larger protein.[6][15][16]
-
N-terminal acetylation adds an acetyl group to the N-terminus, blocking degradation by aminopeptidases.[16][20]
-
C-terminal amidation replaces the C-terminal carboxylic acid with an amide group, preventing cleavage by carboxypeptidases.[15][17] These modifications can also improve the peptide's biological activity and cell permeability.[15][17]
Impact of Terminal Modifications on Peptide Half-Life
| Peptide | Modification | Half-life in Human Serum | Reference |
| Lfc (antimicrobial peptide) | Free N-terminus | 0.5 hours | [20] |
| Lfc (antimicrobial peptide) | N-terminal acetylation | 1.5 hours | [20] |
Environmental Factors
Q7: How do pH and temperature affect the stability of my peptide antagonist?
A7:
-
pH: Peptide stability is highly dependent on pH.[21][22] Extreme pH values can lead to hydrolysis of peptide bonds. The optimal pH for stability is typically between 5 and 7.[3] Aggregation can also be influenced by pH, with peptides being most prone to aggregation near their isoelectric point where the net charge is zero.[23]
-
Temperature: Higher temperatures increase the rate of chemical degradation and can also lead to aggregation.[21][24] For long-term storage, it is crucial to keep peptides at low temperatures (-20°C to -80°C).[3][4][6]
Effect of pH and Temperature on Peptide Stability (General Trends)
| Condition | Effect on Stability |
| pH | |
| Low pH (<5) | Can cause acid-catalyzed hydrolysis. |
| Neutral pH (5-7) | Generally the most stable range. |
| High pH (>7) | Can cause base-catalyzed hydrolysis and deamidation. |
| Temperature | |
| Low Temperature (-80°C to 4°C) | Slows down degradation processes. |
| Room Temperature | Suitable for short-term storage of lyophilized peptides. |
| High Temperature (>37°C) | Accelerates degradation and aggregation. |
Experimental Protocols
Protocol 1: Assessing Peptide Stability in Serum
This protocol is adapted from methods used to evaluate peptide stability in biological fluids.[25][26]
-
Preparation of Peptide Stock Solution: Prepare a concentrated stock solution of your peptide antagonist in an appropriate solvent (e.g., sterile water, DMSO).
-
Incubation:
-
Thaw human or animal serum and bring to 37°C.
-
Add the peptide stock solution to the serum to a final concentration (e.g., 50 µM).
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add an equal volume of a quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile with 1% formic acid) to each aliquot to stop enzymatic activity and precipitate serum proteins.
-
Incubate on ice for 10-20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.
-
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in serum.
Protocol 2: N-Terminal Acetylation of a Peptide on Solid-Phase Resin
This protocol describes a common method for acetylating the N-terminus of a peptide during solid-phase peptide synthesis (SPPS).[20][27]
-
Resin Preparation: After the final amino acid coupling and subsequent Fmoc-deprotection, wash the peptide-bound resin thoroughly with dichloromethane (DCM) and N,N-dimethylformamide (DMF).[27]
-
Acetylation Reaction:
-
Prepare the acetylation solution: 10% acetic anhydride and 5% diisopropylethylamine (DIPEA) in DMF.
-
Add the acetylation solution to the resin, ensuring the resin is fully submerged.
-
-
Incubation: Gently agitate the resin mixture at room temperature for 30-60 minutes.
-
Washing:
-
Drain the acetylation solution.
-
Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents.
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete acetylation.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol to release the N-terminally acetylated peptide from the resin.
Visualizations
Logical Workflow for Enhancing Peptide Stability
Caption: A decision-making workflow for troubleshooting and improving peptide antagonist stability.
Generic Peptide Antagonist Signaling Pathway
Caption: A diagram illustrating the mechanism of a generic peptide antagonist blocking a signaling pathway.
Experimental Workflow for Peptide Stability Testing
Caption: A streamlined workflow for determining the stability of a peptide antagonist in a biological matrix.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocompare.com [biocompare.com]
- 3. lifetein.com [lifetein.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 13. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 17. Introduction of N-terminal acetylation / C-terminal amidation-HongTide Biotechnology [hongtide.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. goldbio.com [goldbio.com]
- 20. interanalyt.ru [interanalyt.ru]
- 21. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. researchgate.net [researchgate.net]
- 25. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 26. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 27. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
Comparing the potency of Lys-(Des-Arg9,Leu8)-Bradykinin with other B1 antagonists.
This guide provides a detailed comparison of the potency of Lys-(Des-Arg9,Leu8)-Bradykinin and other notable bradykinin B1 receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of antagonist performance, supported by detailed methodologies and visual representations of key biological and experimental processes.
The bradykinin B1 receptor, a G protein-coupled receptor (GPCR), is a significant therapeutic target as its expression is induced during tissue injury, inflammation, and chronic pain.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor's primary involvement in pathological states makes it an attractive target for developing therapeutics with potentially fewer side effects.[1] Antagonists of this receptor are promising candidates for novel analgesic and anti-inflammatory drugs.[2]
Comparative Potency of B1 Receptor Antagonists
The potency of a receptor antagonist is a critical measure of its therapeutic potential, typically quantified by its binding affinity (Ki) or its functional inhibition (pA2 or IC50). The following table summarizes the available quantitative data for this compound and other key peptidic and non-peptidic B1 receptor antagonists.
| Antagonist | Type | Potency (Human B1 Receptor) | Species Specificity/Notes |
| This compound | Peptidic | Potent and selective B1 antagonist.[1] | Exhibits partial agonist effects in some species (e.g., mouse).[1][2] Also shows affinity for angiotensin AT1 (Ki: 1.1 µM) and AT2 (Ki: 0.3 µM) receptors.[3] |
| R-715 (AcLys-[D-betaNal7, Ile8]desArg9-BK) | Peptidic | pA2 = 8.49 | Pure antagonist in humans and rabbits with increased metabolic stability.[1] |
| B-9958 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-BK) | Peptidic | High Affinity (Analogs Ki = 1.4-2.5 nM) | Pure antagonist in humans and rabbits, resistant to peptidase degradation.[1] |
| SSR240612 | Non-Peptidic | Ki = 0.48 nM (MRC5 cells), 0.73 nM (HEK cells) | Orally active, non-peptide antagonist. |
B1 Receptor Signaling Pathway
Activation of the bradykinin B1 receptor initiates a signaling cascade that contributes to inflammation and pain. The receptor is primarily coupled to Gαq proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Bradykinin B1 receptor signaling cascade.
Experimental Protocols
The determination of antagonist potency relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used in the characterization of B1 receptor antagonists.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of an antagonist by quantifying its ability to displace a radiolabeled ligand from the B1 receptor.
a. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human B1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity B1 receptor ligand labeled with a radioisotope (e.g., [3H]Lys-des-Arg9-bradykinin).
-
Test Antagonist: The unlabeled antagonist to be tested (e.g., this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.
b. Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This traps the cell membranes with bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for Functional Potency - IC50)
This functional assay measures an antagonist's ability to block the intracellular calcium release triggered by an agonist binding to the Gq-coupled B1 receptor.
a. Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human B1 receptor (e.g., CHO-B1 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
B1 Receptor Agonist: e.g., des-Arg9-bradykinin.
-
Test Antagonist: The antagonist to be evaluated.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
b. Protocol:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C, allowing the dye to enter the cells.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add the assay buffer containing various concentrations of the test antagonist. Incubate for a defined period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence.
-
Agonist Stimulation: Add a fixed concentration of the B1 agonist (typically the EC80 concentration to ensure a robust signal) to all wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the inhibitory effect of the antagonist at each concentration by comparing the agonist-induced signal in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Experimental Workflow for Antagonist Potency Assessment
The process of characterizing a B1 receptor antagonist involves a logical flow from initial binding studies to functional confirmation.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Lys-(Des-Arg9,Leu8)-Bradykinin for the Bradykinin B1 Receptor
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the experimental data validating the selectivity of Lys-(Des-Arg9,Leu8)-Bradykinin as a potent antagonist for the Bradykinin B1 receptor (B1R) over the Bradykinin B2 receptor (B2R). For researchers in pharmacology and drug development, understanding this selectivity is crucial for designing targeted therapeutics for inflammatory and pain-related disorders where the B1R is upregulated.
Executive Summary
In contrast, the related peptide, Lys-[Des-Arg9]-Bradykinin, is a potent and highly selective agonist for the B1 receptor, demonstrating the high degree of selectivity that can be achieved for the B1 receptor with modifications to the bradykinin peptide structure.
Comparative Analysis of Receptor Binding and Functional Antagonism
While specific Ki or pA2 values for this compound at the B2 receptor are not consistently reported in the literature, its activity is overwhelmingly characterized at the B1 receptor. The following tables summarize the available quantitative data for the closely related B1R antagonist, des-Arg9-[Leu8]-bradykinin, and the selective B1R agonist, Lys-[Des-Arg9]-Bradykinin, to illustrate the selectivity profile for the B1 receptor.
Table 1: Functional Antagonist Activity of a Selective B1R Antagonist
| Compound | Preparation | Receptor | pA2 | Reference |
| AcLys[D-beta Nal7, Ile8]des-Arg9-bradykinin | Rabbit Aorta | B1 | 8.5 | [1] |
| AcLys[D-beta Nal7, Ile8]des-Arg9-bradykinin | Human Umbilical Vein | B1 | 8.5 | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: Binding Affinity of a Selective B1R Agonist
| Compound | Receptor | Species | Ki (nM) | Reference |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | 0.12 | [2][3] |
| Lys-[Des-Arg9]-Bradykinin | B2 | Human | >30,000 | [2] |
Note: Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Signaling Pathways of B1 and B2 Receptors
Both B1 and B2 receptors are G protein-coupled receptors (GPCRs) that mediate the physiological and pathophysiological effects of kinins. However, they activate distinct downstream signaling cascades.
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1R, typically by des-Arg9-bradykinin or Lys-des-Arg9-bradykinin, leads to the coupling of Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to the inflammatory response, including vasodilation, increased vascular permeability, and pain sensitization.
Bradykinin B2 Receptor Signaling Pathway
The B2R is constitutively expressed and activated by bradykinin and Lys-bradykinin. Its activation is primarily coupled to Gαq/11, leading to a similar PLC-mediated cascade as the B1R. Additionally, B2R can couple to Gαi, which inhibits adenylyl cyclase, and Gαs, which stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). This pleiotropic signaling allows the B2R to mediate a wide range of physiological effects, including vasodilation, bronchoconstriction, and pain.
Experimental Protocols
The selectivity of this compound for the B1R over the B2R is determined through a combination of radioligand binding assays and functional bioassays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the B1 and B2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing either the B1 or B2 receptor.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Lys-des-Arg9-bradykinin for B1R or [3H]-bradykinin for B2R) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Bioassay (e.g., Isolated Tissue Preparation)
Functional assays measure the biological response elicited by a ligand, providing information on its potency as an agonist or antagonist.
Objective: To determine the pA2 value of this compound at the B1 and B2 receptors.
Methodology:
-
Tissue Preparation: An isolated tissue preparation known to express B1 and/or B2 receptors is used (e.g., rabbit aorta for B1R, guinea pig ileum for B2R). The tissue is mounted in an organ bath containing a physiological salt solution, and its contractile response is measured.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective B1R agonist (e.g., des-Arg9-bradykinin) or a B2R agonist (e.g., bradykinin) is generated.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period.
-
Shifted Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Analysis: The process is repeated with several concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated and used in a Schild plot to determine the pA2 value.
Conclusion
The available evidence strongly supports the classification of this compound as a selective antagonist of the bradykinin B1 receptor. Its minimal activity at the B2 receptor makes it a valuable pharmacological tool for investigating the role of the B1 receptor in various pathophysiological processes and a promising lead compound for the development of novel anti-inflammatory and analgesic drugs. Further studies providing direct comparative quantitative data on its affinity and potency at both B1 and B2 receptors would be beneficial for a more complete understanding of its selectivity profile.
References
- 1. Structure-activity studies of B1 receptor-related peptides. Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent nonpeptide antagonists of the bradykinin B1 receptor: structure-activity relationship studies with novel diaminochroman carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships for bradykinin antagonists on the inhibition of cytokine release and the release of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lys-(Des-Arg9,Leu8)-Bradykinin Cross-reactivity with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide Lys-(Des-Arg9,Leu8)-Bradykinin with other G-protein coupled receptors (GPCRs). The primary target of this peptide is the bradykinin B1 receptor, for which it acts as a potent and selective antagonist. While comprehensive screening data across a wide range of GPCRs is not extensively available in the public domain, this document synthesizes the existing knowledge on its selectivity and potential off-target interactions, supported by relevant experimental protocols.
Overview of this compound
This compound is a well-characterized antagonist of the bradykinin B1 receptor, a GPCR that is typically upregulated during inflammation and tissue injury. Its selectivity for the B1 receptor over the constitutively expressed B2 receptor is a key feature of its pharmacological profile. Understanding its potential interactions with other GPCRs is crucial for a complete assessment of its specificity and for predicting potential off-target effects in therapeutic applications.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the known binding affinities of this compound for the bradykinin B1 and B2 receptors.
| Receptor | Ligand | Species/Tissue | Assay Type | Binding Affinity (Ki) | Reference |
| Bradykinin B1 Receptor | This compound | Rabbit Aorta | Radioligand Binding | 0.43 nM | [1] |
| Bradykinin B2 Receptor | This compound | Rabbit Ileum | Radioligand Binding | >10,000 nM | [1] |
Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates the high selectivity of this compound for the B1 receptor over the B2 receptor.
Potential Cross-reactivity with other GPCRs
While dedicated broad-panel screening data for this compound is limited, some studies suggest potential interactions with other GPCRs.
One study observed that the B1 antagonist, Lys-[Leu8,des-Arg9]-bradykinin, inhibited the hyperpolarization induced by the α2-adrenoceptor agonist, brimonidine, in de-endothelized aortic rings from spontaneously hypertensive rats. This suggests a possible, albeit indirect, interaction with α2-adrenoceptor signaling pathways or a direct effect on downstream effectors like Ca2+- and ATP-sensitive potassium channels. However, direct binding studies at the α2-adrenoceptor have not been reported.
The broader class of bradykinin B1 receptor antagonists has been subject to some off-target screening. For instance, the non-peptide B1 antagonist BI113823 was tested against a panel of 69 targets and showed some low-level inhibition of Sigma1 and Sigma2 receptors at a high concentration of 10 µM. While not directly applicable to the peptide antagonist , this highlights the general potential for off-target interactions within this class of compounds.
Given the lack of comprehensive public data, it is highly recommended that researchers utilizing this compound conduct or commission a GPCR screening panel to definitively characterize its selectivity profile.
Signaling Pathways and Experimental Workflows
To facilitate further research, diagrams of the canonical bradykinin B1 receptor signaling pathway and a general experimental workflow for assessing GPCR cross-reactivity are provided below.
References
A Comparative Analysis of Peptide and Non-Peptide Bradykinin B1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide antagonist Lys-(Des-Arg9,Leu8)-Bradykinin and emerging non-peptide B1 receptor antagonists. This document compiles available experimental data to highlight their pharmacological profiles and discusses the methodologies used for their evaluation.
The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory responses and chronic pain. Its expression is induced by tissue injury and inflammatory mediators, making it a prime therapeutic target. For years, research has focused on peptide-based antagonists derived from bradykinin itself. However, the development of non-peptide antagonists offers potential advantages in terms of oral bioavailability and metabolic stability. This guide presents a comparative overview of a classic peptide antagonist, this compound, and a representative non-peptide antagonist, NVP-SAA164.
Quantitative Comparison of B1 Receptor Antagonists
The following tables summarize the in vitro potency of this compound and the non-peptide antagonist NVP-SAA164. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Potency of B1 Receptor Antagonists
| Compound | Class | Target | Assay Type | Parameter | Value | Species |
| This compound | Peptide | Bradykinin B1 Receptor | Functional Assay (Rabbit Aorta) | pA2 | 7.9 | Rabbit |
| NVP-SAA164 | Non-peptide | Bradykinin B1 Receptor | Radioligand Binding | Ki | 8 nM | Human |
| NVP-SAA164 | Non-peptide | Bradykinin B1 Receptor | Calcium Mobilization | IC50 | 33 nM | Human |
Data for this compound is inferred from functional studies on rabbit aorta, a classical bioassay for B1 receptor antagonism. Data for NVP-SAA164 is from studies on human B1 receptors expressed in HEK293 and Cos-7 cells.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the B1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Bradykinin B1 receptor signaling pathway.
Caption: Experimental workflow for B1 antagonist characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and non-peptide B1 antagonists.
Radioligand Binding Assay (for NVP-SAA164)
This protocol is based on the methodology used for the characterization of the non-peptide antagonist NVP-SAA164.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human B1 receptor are cultured in appropriate media.
-
Cells are harvested, and crude membrane preparations are made by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
Membrane preparations (typically 10-20 µg of protein) are incubated in a final volume of 250 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
The radioligand, [³H]-desArg¹⁰kallidin ([³H]-desArg¹⁰KD), is added at a concentration near its Kd (e.g., 0.5 nM).
-
Increasing concentrations of the non-peptide antagonist (e.g., NVP-SAA164) are added to compete with the radioligand for binding to the B1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 agonist (e.g., 1 µM desArg¹⁰KD).
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for NVP-SAA164)
This protocol describes a common method to assess the functional antagonism of B1 receptor activation.
-
Cell Culture:
-
Cos-7 cells transiently or stably expressing the human B1 receptor are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
The antagonist (e.g., NVP-SAA164) is added to the wells at various concentrations and pre-incubated for a short period (e.g., 10-20 minutes).
-
The plate is then placed in a fluorescence plate reader (e.g., FlexStation).
-
A B1 receptor agonist (e.g., desArg¹⁰kallidin) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells to stimulate the receptor.
-
-
Measurement and Analysis:
-
The fluorescence intensity is measured before and after the addition of the agonist to monitor the change in intracellular calcium concentration.
-
The antagonist's effect is seen as an inhibition of the agonist-induced calcium increase.
-
The IC50 value, the concentration of antagonist that causes a 50% inhibition of the agonist response, is determined by fitting the data to a dose-response curve.
-
Rabbit Aorta Contraction Assay (for this compound)
This is a classical pharmacological preparation for studying B1 receptor-mediated responses and the effects of antagonists.
-
Tissue Preparation:
-
A rabbit is euthanized, and the thoracic aorta is excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adhering connective tissue, and rings of a few millimeters in width are prepared.
-
The endothelial layer may be removed by gentle rubbing of the intimal surface.
-
-
Organ Bath Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for a period (e.g., 60-90 minutes).
-
-
Antagonist and Agonist Application:
-
To study B1 receptor antagonism, the tissue is often pre-treated with an inflammatory stimulus (e.g., lipopolysaccharide) to induce B1 receptor expression.
-
Cumulative concentration-response curves to a B1 receptor agonist (e.g., des-Arg9-bradykinin) are generated to establish a baseline response.
-
The tissues are then washed and incubated with the antagonist (this compound) at a fixed concentration for a specific duration.
-
A second concentration-response curve to the B1 agonist is then performed in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve.
-
The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.
-
The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a dose-ratio of 2, is determined using a Schild plot analysis. This value provides a measure of the antagonist's potency.
-
Validating the B1 Receptor Blocking Effect of Lys-(Des-Arg9,Leu8)-Bradykinin Using a B1 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bradykinin B1 receptor antagonist, Lys-(Des-Arg9,Leu8)-Bradykinin, and outlines experimental protocols to validate its blocking effect using the potent B1 receptor agonist, Lys-[Des-Arg9]-Bradykinin. This document is intended to assist researchers in the objective assessment of this antagonist's performance and to provide a framework for its evaluation against other alternatives.
Introduction to B1 Receptor Antagonism
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory responses.[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it an attractive therapeutic target for conditions such as chronic pain and inflammation.[1][2][3] B1 receptor antagonists, such as this compound, work by binding to the B1 receptor and preventing its activation by endogenous agonists like des-Arg9-bradykinin.[2] This blockade inhibits the downstream signaling cascade, thereby mitigating inflammatory responses.[2]
This compound is a well-characterized peptide antagonist of the B1 receptor.[4][5] To validate its efficacy, a potent and selective B1 receptor agonist is required. Lys-[Des-Arg9]-Bradykinin, a naturally occurring kinin, is a highly selective and potent agonist for the human, mouse, and rabbit B1 receptors, making it an ideal tool for these validation studies.[6][7][8]
Comparative Performance Data
The following tables summarize the binding affinities (Ki) of this compound and the B1 agonist Lys-[Des-Arg9]-Bradykinin for the B1 and B2 receptors. For a comprehensive comparison, data for other known B1 receptor antagonists are also included where available.
Table 1: Binding Affinity (Ki) of this compound and the B1 Agonist
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | B1 | Rabbit | 0.43 | [4] |
| B2 | Rabbit | >10,000 | [4] | |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | 0.12 | [6][8] |
| B1 | Mouse | 1.7 | [6][8] | |
| B1 | Rabbit | 0.23 | [6][8] | |
| B2 | Human | >30,000 | [7] |
Table 2: Comparison with Alternative B1 Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | B1 | Rabbit | 0.43 | [4] |
| AcLys-[D-betaNal7, Ile8]desArg9-bradykinin (R 715) | B1 | Human/Rabbit | N/A (Pure Antagonist) | [5] |
| Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin (B 9958) | B1 | Human/Rabbit | N/A (Pure Antagonist) | [5] |
| FGY-1153 | B1 | Rat | N/A | [9] |
Experimental Protocols
In Vitro Validation
1. Radioligand Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled B1 agonist from the receptor.
Objective: To determine the binding affinity (Ki) of the antagonist.
Materials:
-
Cells or tissues expressing the B1 receptor.
-
Radiolabeled B1 receptor agonist (e.g., [3H]-Lys-[Des-Arg9]-Bradykinin).
-
Unlabeled this compound.
-
Assay buffer.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the B1 receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled agonist and varying concentrations of the unlabeled antagonist, this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the agonist-induced intracellular calcium release, a key event in B1 receptor signaling.
Objective: To determine the functional potency (IC50) of the antagonist.
Materials:
-
Cells expressing the B1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1 receptor agonist (Lys-[Des-Arg9]-Bradykinin).
-
B1 receptor antagonist (this compound).
-
Fluorescence plate reader.
Protocol:
-
Cell Culture: Plate cells expressing the B1 receptor in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the B1 agonist, Lys-[Des-Arg9]-Bradykinin, to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value.
In Vivo Validation
Carrageenan-Induced Paw Edema Model
This in vivo model assesses the anti-inflammatory effect of the antagonist.
Objective: To evaluate the in vivo efficacy of this compound in reducing inflammation.
Materials:
-
Rodents (e.g., rats or mice).
-
Carrageenan solution.
-
This compound.
-
Plethysmometer (for measuring paw volume).
Protocol:
-
Acclimatization: Acclimatize the animals to the experimental conditions.
-
Antagonist Administration: Administer this compound to the test group of animals at a predetermined dose and route (e.g., intraperitoneal injection). Administer vehicle to the control group.
-
Induction of Inflammation: After a specific time, inject a small volume of carrageenan solution into the plantar surface of the hind paw of each animal to induce localized inflammation.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals using a plethysmometer.
-
Data Analysis: Compare the increase in paw volume between the antagonist-treated group and the control group. A significant reduction in paw edema in the treated group indicates an effective in vivo blocking of the B1 receptor-mediated inflammatory response. A study has shown that intraperitoneal administration of this compound (5 mg/kg per day for three days) reduces increases in paw edema in a rat model of arthritis.[4]
Visualizations
B1 Receptor Signaling Pathway
Caption: B1 receptor signaling pathway activation and antagonism.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating B1 receptor antagonist efficacy.
Logical Relationship of Comparison
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lys-(Des-Arg9)-Bradykinin peptide [novoprolabs.com]
- 7. Lys-[Des-Arg9]Bradykinin,TFA | Bradykinin Receptor | TargetMol [targetmol.com]
- 8. adooq.com [adooq.com]
- 9. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different generations of bradykinin receptor antagonists.
For Researchers, Scientists, and Drug Development Professionals
Bradykinin, a potent inflammatory mediator, exerts its effects through two G protein-coupled receptors, B1 and B2. The distinct expression patterns and roles of these receptors in acute and chronic inflammation have driven the development of specific antagonists. This guide provides a head-to-head comparison of different generations of bradykinin receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tools for their studies.
Bradykinin B2 Receptor Antagonists: From Peptides to Potent Non-Peptides
The bradykinin B2 receptor is constitutively expressed and mediates the majority of the acute inflammatory effects of bradykinin. The development of B2 receptor antagonists has evolved through three distinct generations.
First-Generation B2 Receptor Antagonists
The initial foray into blocking bradykinin's effects resulted in peptide-based antagonists. These first-generation compounds, such as D-Arg-[Hyp3, D-Phe7]-bradykinin, NPC-567, and NPC-349, were instrumental in the initial characterization of the B2 receptor. However, their clinical utility was hampered by low affinity, susceptibility to peptidase degradation, and partial agonist activity.[1][2]
Second-Generation B2 Receptor Antagonists
The second generation of B2 receptor antagonists marked a significant advancement, with Icatibant (also known as HOE 140) being the most prominent example.[3][4] This peptide antagonist exhibits high potency, selectivity, and resistance to enzymatic degradation, leading to its clinical approval for the treatment of hereditary angioedema (HAE).[4][5][6][7] Other antagonists in this generation include Deltibant, Anatibant, and Fasitibant.[2][8]
Third-Generation B2 Receptor Antagonists
The quest for orally bioavailable and more potent antagonists led to the development of non-peptide molecules. This third generation includes compounds like FR173657, MEN16132, and PHA-022121.[4][8][9] These antagonists have demonstrated high affinity and in vivo efficacy, with some undergoing clinical evaluation for various inflammatory conditions.[10][11][12][13]
Comparative Performance of B2 Receptor Antagonists
The following tables summarize the quantitative data for representative antagonists from each generation, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity of B2 Receptor Antagonists
| Generation | Antagonist | Species/Cell Line | Assay Type | Ki (nM) | pKi | IC50 (nM) | pIC50 | Reference |
| First | NPC-567 | Human B2 (recombinant) | [3H]BK Binding | 7.2 | - | - | - | [14] |
| Second | Icatibant (HOE 140) | Human B2 (recombinant CHO) | [3H]BK Binding | 0.798 | - | 1.07 | - | [15][16] |
| Icatibant (HOE 140) | Guinea Pig Ileum | [3H]BK Binding | 0.798 | - | 1.07 | - | [17] | |
| Icatibant (HOE 140) | Human Lung Fibroblasts | [3H]BK Binding | - | 10.5 | - | - | [18] | |
| MEN11270 | Human Urinary Bladder | Schild Plot | - | 8.4 (pKB) | - | - | [19] | |
| Third | FR173657 | Human Lung Fibroblast (IMR-90) | [3H]BK Binding | 0.36 | - | 2.9 | - | [20] |
| FR173657 | Guinea Pig Ileum | [3H]BK Binding | - | - | 0.56 | - | [20] | |
| FR173657 | Human B2 (recombinant CHO) | [3H]BK Binding | - | - | 8.9 | - | [21] | |
| MEN16132 | Human B2 (recombinant CHO) | [3H]BK Binding | - | 10.5 | - | - | [18] | |
| MEN16132 | Guinea Pig Ileum | [3H]BK Binding | - | 10.2 | - | - | [18] | |
| PHA-022121 | Human B2 (recombinant) | [3H]BK Binding | 0.47 | - | - | - | [22] |
Table 2: Functional Antagonism of B2 Receptor Antagonists
| Generation | Antagonist | Species/Tissue | Assay Type | pA2 | pKB | ED50 | Reference |
| Second | Icatibant (HOE 140) | Guinea Pig Ileum | Contraction | 8.42 | - | - | [17] |
| Icatibant (HOE 140) | Rat Uterus | Contraction | - | 8.8 | - | ||
| NPC 17731 | Guinea Pig Ileum | Contraction/Relaxation | - | 8.62 - 8.89 | - | [23] | |
| Third | FR173657 | Guinea Pig Ileum | Contraction | 9.2 | - | - | [20] |
| FR173657 | Rat Uterus | Contraction | 9.1 | - | - | [3] | |
| FR173657 | Guinea Pig (in vivo) | Bronchoconstriction | - | - | 0.075 mg/kg (oral) | [24] | |
| MEN16132 | Human Detrusor | Contraction | - | 9.9 | - | [18] | |
| MEN16132 | Guinea Pig Ileum | Contraction | - | 10.1 | - | [18] | |
| PHA-022121 | Human Umbilical Vein | Contraction | 9.46 (0.35 nM) | - | - | [22][25] |
Bradykinin B1 Receptor Antagonists: Targeting Chronic Inflammation
The bradykinin B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it an attractive target for chronic inflammatory and pain conditions.
Peptide-Based B1 Receptor Antagonists
Early B1 receptor antagonists were peptide-based, with Lys-[Leu8]desArg9-bradykinin being a notable example.[15] Subsequent developments led to more potent and stable peptide antagonists like R-715 and B-9958, which exhibit high selectivity and lack the partial agonist activity seen in earlier compounds.[15]
Non-Peptide B1 Receptor Antagonists
More recently, the focus has shifted to the development of orally active, non-peptide B1 receptor antagonists. Compounds such as BI 1026706 and NVP-SAA164 have shown promise in preclinical and clinical studies for various inflammatory and neuropathic pain models.[1][11][20][26][27]
Comparative Performance of B1 Receptor Antagonists
The following table summarizes the available quantitative data for key B1 receptor antagonists.
Table 3: Performance of B1 Receptor Antagonists
| Class | Antagonist | Species/Cell Line | Assay Type | pA2 | Ki (nM) | IC50 (nM) | Reference |
| Peptide | R-715 | Mouse (in vivo) | Mechanical Hypernociception | 8.49 | - | - | [24] |
| Peptide | B-9958 | - | - | - | - | - | [16] |
| Non-Peptide | SSR240612 | Human B1 (recombinant HEK) | Binding | - | 0.73 | - | [4] |
| Non-Peptide | BI113823 | Rat (in vivo) | Mechanical Hyperalgesia | - | - | - | [27] |
| Non-Peptide | NVP-SAA164 | Human B1 (recombinant HEK) | Binding | - | 8 | 33 (Ca2+ influx) | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation methods for these antagonists, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Bradykinin Receptor Signaling Pathways
Caption: Receptor Binding Assay Workflow
Caption: In Vivo Paw Edema Assay Workflow
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the bradykinin B1 or B2 receptor.
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human bradykinin B1 or B2 receptor.
-
Radiolabeled bradykinin (e.g., [³H]Bradykinin).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a microtiter plate, add a fixed concentration of radiolabeled bradykinin to each well.
-
Add varying concentrations of the unlabeled test antagonist to the wells. For determination of non-specific binding, add a high concentration of unlabeled bradykinin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation
Objective: To determine the functional potency (pA2 or pKB) of a test antagonist in blocking bradykinin-induced intracellular signaling.
Materials:
-
Cells expressing the bradykinin B1 or B2 receptor.
-
[³H]myo-inositol.
-
Bradykinin.
-
Test antagonist at various concentrations.
-
Cell culture medium.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Label the cells by incubating them with [³H]myo-inositol in inositol-free medium overnight.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with various concentrations of the test antagonist for a specified time.
-
Add LiCl to the medium to inhibit inositol monophosphatase.
-
Stimulate the cells with a fixed concentration of bradykinin for a defined period.
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Elute the inositol phosphates and quantify the radioactivity by scintillation counting.
-
Construct concentration-response curves for bradykinin in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 or pKB value of the antagonist.
In Vivo Model: Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test antagonist.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Test antagonist.
-
Inflammatory agent (e.g., carrageenan, bradykinin).
-
Pletysmometer.
Procedure:
-
Administer the test antagonist to the rats via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.
-
After a specified pre-treatment time, induce inflammation by injecting the inflammatory agent into the subplantar region of the right hind paw. Inject the vehicle into the left hind paw as a control.
-
Measure the volume of both hind paws using a plethysmometer at various time points after the injection of the inflammatory agent (e.g., 1, 2, 3, 4, and 5 hours).[27]
-
Calculate the increase in paw volume (edema) for each rat by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each dose of the antagonist compared to the vehicle-treated control group.
-
Determine the ED50 value of the antagonist, which is the dose that causes a 50% reduction in the maximal edema response.
References
- 1. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonpeptide antagonists for kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, non-peptide bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of bradykinin 1 receptor antagonist BI 1026706 on pulmonary inflammation after segmental lipopolysaccharide challenge in healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural modification of the highly potent peptide bradykinin B1 receptor antagonist B9958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 17. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. upcommons.upc.edu [upcommons.upc.edu]
- 19. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Bradykinin B1R antagonist(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Development and in vivo evaluation of metabolically resistant antagonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bradykinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 26. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
Confirming the in vivo efficacy of Lys-(Des-Arg9,Leu8)-Bradykinin in blocking des-Arg9-bradykinin effects.
A Comparative Guide for Researchers in Inflammation and Pain
In the intricate landscape of inflammatory and pain signaling, the bradykinin B1 receptor has emerged as a compelling therapeutic target. Its expression, largely induced by tissue injury and inflammatory mediators, makes it a key player in chronic inflammatory conditions and pain states. The endogenous agonist for this receptor, des-Arg9-bradykinin, triggers a cascade of events leading to vasodilation, increased vascular permeability, and hyperalgesia. Consequently, the development of potent and selective B1 receptor antagonists is of significant interest to the scientific and pharmaceutical communities. This guide provides a comprehensive comparison of the in vivo efficacy of Lys-(Des-Arg9,Leu8)-Bradykinin, a well-characterized B1 receptor antagonist, in blocking the effects of des-Arg9-bradykinin, alongside other notable antagonists.
Blocking the Hypotensive Effects of des-Arg9-bradykinin
One of the prominent in vivo effects of des-Arg9-bradykinin is its ability to induce hypotension, a direct consequence of its vasodilatory action. The efficacy of B1 receptor antagonists in counteracting this effect is a critical measure of their potential therapeutic utility in conditions associated with pathological vasodilation.
Comparative Efficacy of B1 Receptor Antagonists in Animal Models of Hypotension
| Antagonist | Animal Model | Agonist Challenge | Antagonist Dose | Route of Administration | Observed Effect | Citation |
| This compound | Rabbit | des-Arg9-bradykinin | - | Intravenous infusion | Inhibition of hypotensive response | [1] |
| This compound | Brown/Norway Rat (endotoxin-pretreated) | des-Arg9-bradykinin | - | Intravenous infusion | Inhibition of hypotensive effect | [2] |
| Sar-[D-Phe8]des-Arg9-BK | Rabbit (LPS-pretreated) | Endogenous B1 activation | 1 µ g/min | Infusion | Persistent hypotensive state (agonist effect) | [3] |
Counteracting Inflammatory Hyperalgesia
The role of the B1 receptor in pain signaling is particularly significant in chronic inflammatory states. Des-Arg9-bradykinin is known to sensitize nociceptors, leading to an exaggerated pain response, or hyperalgesia. The ability of B1 receptor antagonists to mitigate this effect is a key indicator of their analgesic potential.
Comparative Efficacy of B1 Receptor Antagonists in Animal Models of Hyperalgesia
| Antagonist | Animal Model | Inflammatory Stimulus/Agonist | Antagonist Dose | Route of Administration | Observed Effect | Citation |
| This compound | Rat | Freund's complete adjuvant / des-Arg9-BK | 0.5 nmol (intra-articular) / 200 nmol/kg (i.v.) | Intra-articular / Intravenous | Blocked development of mechanical and thermal hyperalgesia | [4] |
| NVP-SAA164 | Transgenic Mice (human B1 receptor) | Freund's complete adjuvant / desArg10KD | 3, 10, 30 mg/kg | Oral | Dose-related reversal of mechanical hyperalgesia | [5] |
| BI113823 | Rat | Freund's complete adjuvant | - | Oral / Intrathecal | Reduction of mechanical hyperalgesia | [6] |
| NPC 567 | Rat | Carrageenan | - | Subplantar injection | Inhibited development of edema (up to 65%) | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols employed in the cited studies.
Hypotension Studies in Rabbits and Rats
Animal Model: Male New Zealand white rabbits or Brown/Norway rats are commonly used. To upregulate B1 receptor expression, animals are often pre-treated with bacterial lipopolysaccharide (LPS) several hours before the experiment.[1][2][3]
Anesthesia and Instrumentation: Animals are anesthetized, and a catheter is inserted into a carotid artery for continuous blood pressure monitoring. Another catheter is placed in a jugular vein for the administration of agonists and antagonists.
Experimental Procedure:
-
A baseline blood pressure is established.
-
The B1 receptor agonist, des-Arg9-bradykinin, is administered intravenously as a bolus injection to induce a hypotensive response.
-
The B1 receptor antagonist, such as this compound, is then administered, typically as an intravenous infusion.[1][2]
-
The des-Arg9-bradykinin challenge is repeated during the antagonist infusion to assess the degree of blockade.
-
Blood pressure is continuously recorded throughout the experiment to measure the changes in mean arterial pressure.
Carrageenan-Induced Hyperalgesia in Rats
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.[8]
Assessment of Hyperalgesia:
-
Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured before and at various time points after carrageenan injection.
-
Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is assessed.
Experimental Procedure:
-
Baseline mechanical and/or thermal sensitivity is determined.
-
Carrageenan is injected into the hind paw.
-
The B1 receptor antagonist or vehicle is administered either before (pre-emptive) or after (therapeutic) the carrageenan injection. Administration can be systemic (e.g., intravenous, oral) or local (e.g., intraplantar).
-
Paw withdrawal thresholds or latencies are measured at set intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection to evaluate the effect of the antagonist on the development or reversal of hyperalgesia.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the B1 receptor signaling pathway and a typical experimental workflow for evaluating B1 receptor antagonists in vivo.
Caption: B1 Receptor Signaling Pathway.
Caption: In Vivo Antagonist Efficacy Workflow.
Conclusion
The available in vivo data strongly support the efficacy of this compound as a potent antagonist of the B1 receptor, capable of effectively blocking the hypotensive and hyperalgesic effects of des-Arg9-bradykinin. Its performance in established animal models provides a solid foundation for its use as a research tool to further probe the role of the B1 receptor in various pathophysiological processes. The comparison with other emerging B1 receptor antagonists, including non-peptide small molecules, highlights a promising and evolving therapeutic landscape for inflammatory and pain disorders. The detailed experimental protocols and visual workflows provided in this guide are intended to aid researchers in designing and interpreting studies aimed at further validating and expanding upon these important findings.
References
- 1. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A hypotensive response induced by des-Arg9-bradykinin in young brown/Norway rats pretreated with endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Species-Dependent Activity of Lys-(Des-Arg9,Leu8)-Bradykinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the species-dependent activity of Lys-(Des-Arg9,Leu8)-Bradykinin, a selective antagonist of the bradykinin B1 receptor. Understanding the pharmacological nuances of this compound across different species is critical for the accurate interpretation of preclinical data and its translation to clinical applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.
Introduction to this compound
This compound is a peptide derivative that acts as a selective antagonist at the bradykinin B1 receptor. The B1 receptor, a G-protein coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by agonists, such as des-Arg9-bradykinin, is implicated in chronic pain and inflammation. Consequently, B1 receptor antagonists like this compound are valuable tools for research and potential therapeutic agents. However, the pharmacological activity of bradykinin receptor ligands can vary significantly between species, a crucial consideration for drug development.
It is important to distinguish this compound from the structurally similar but functionally opposite compound, Lys-[Des-Arg9]-Bradykinin, which is a potent B1 receptor agonist. This guide will focus on the antagonist activity of this compound.
Comparative Quantitative Data
The following tables summarize the available quantitative data for the antagonist activity of this compound and its close analogs at the B1 receptor in different species. For comparative context, data for the B1 receptor agonist Lys-[Des-Arg9]-Bradykinin is also provided to highlight the inherent species variability of the bradykinin B1 receptor.
Table 1: Antagonist Activity of this compound and Analogs at the Bradykinin B1 Receptor
| Species | Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Rabbit | This compound | Radioligand Binding | Rabbit Aorta | K_i | 0.43 nM | |
| This compound | Functional Assay (Contraction) | Rabbit Aortic Rings | pA_2 | 8.54 | ||
| Human | Lys⁰[Leu⁸]des-Arg⁹-BK | Functional Assay | Isolated Human Ileum | Potency | Potent antagonist, comparable to rabbit aorta | [1] |
| Mouse | Lys-[Leu8]des-Arg9-bradykinin | Not Specified | Not Specified | Activity | Partial Agonist | [2] |
| Rat | des-Arg9[Leu8]bradykinin | In Vivo Hyperalgesia | Carrageenan-induced paw edema | Activity | Inhibitory, but with a narrow active dose range suggesting possible partial agonism | [3] |
Table 2: Agonist Activity of Lys-[Des-Arg9]-Bradykinin at the Bradykinin B1 Receptor (for Species Comparison)
| Species | Assay Type | Parameter | Value | Reference |
| Human | Radioligand Binding | K_i | 0.12 nM | [4][5][6][7] |
| Mouse | Radioligand Binding | K_i | 1.7 nM | [4][6][7] |
| Rabbit | Radioligand Binding | K_i | 0.23 nM | [4][6][7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of bradykinin B1 receptor antagonists.
Radioligand Binding Assay for K_i_ Determination
This protocol outlines the general procedure for determining the binding affinity (K_i_) of a test compound like this compound for the B1 receptor.
1. Membrane Preparation:
- Tissues (e.g., rabbit aorta) or cells expressing the B1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a binding buffer.
- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Competition Binding Assay:
- A fixed concentration of a radiolabeled B1 receptor ligand (e.g., [³H]-Lys-(Des-Arg9)-Bradykinin) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 receptor agonist.
- The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
- The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The K_i_ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Functional Assay for pA_2_ Determination (Schild Analysis)
This protocol describes the determination of the antagonist potency (pA₂) of this compound in an isolated tissue functional assay.
1. Tissue Preparation:
- An isolated tissue preparation known to express functional B1 receptors (e.g., rabbit aortic rings) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- The tissue is allowed to equilibrate under a resting tension.
- To induce B1 receptor expression, tissues may need to be incubated with an inflammatory stimulus (e.g., lipopolysaccharide) for several hours prior to the experiment.
2. Cumulative Concentration-Response Curve to Agonist:
- A cumulative concentration-response curve is generated for a B1 receptor agonist (e.g., des-Arg9-bradykinin) by adding increasing concentrations of the agonist to the organ bath and measuring the tissue response (e.g., contraction).
3. Antagonist Incubation and Shifted Concentration-Response Curves:
- The tissue is washed to remove the agonist.
- A fixed concentration of the antagonist (this compound) is added to the organ bath and allowed to incubate with the tissue for a predetermined time to ensure equilibrium.
- A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
- This process is repeated with several different concentrations of the antagonist.
4. Data Analysis (Schild Plot):
- The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
- A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
- For a competitive antagonist, the data should yield a straight line with a slope not significantly different from 1.
- The pA₂ value is the intercept of the regression line with the x-axis, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 receptor signaling pathway.
Experimental Workflow for pA₂ Determination
Caption: Experimental workflow for determining pA₂ via Schild analysis.
Species-Dependent Activity Relationship
Caption: Basis of species-dependent activity of B1 receptor ligands.
Discussion and Conclusion
The available data, although not exhaustive for all species, clearly indicates that the pharmacological profile of bradykinin B1 receptor ligands, including the antagonist this compound, is highly species-dependent. While it acts as a potent antagonist in rabbits and humans, evidence suggests it may exhibit partial agonism in mice.[2] This variability is likely due to differences in the amino acid sequence of the B1 receptor across species, which can alter ligand binding and receptor activation.
For researchers and drug development professionals, these findings have several important implications:
-
Model Selection: The choice of animal model for preclinical studies is critical. A species where the compound acts as a partial agonist (like the mouse for some B1 antagonists) may not accurately predict its efficacy as a pure antagonist in humans. The rabbit appears to be a more pharmacologically aligned model for studying the antagonist effects of this compound relevant to humans.
-
Future Research: There is a clear need for further studies that directly compare the binding affinity (K_i_) and functional potency (pA₂) of this compound and other B1 receptor antagonists across a range of species, including human, rat, and mouse, using standardized experimental conditions.
References
- 1. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating B1 Receptor Research: A Comparative Guide to Lys-(Des-Arg9,Leu8)-Bradykinin and its Agonist Counterpart
For researchers, scientists, and drug development professionals engaged in studies involving the bradykinin B1 receptor, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the B1 receptor antagonist, Lys-(Des-Arg9,Leu8)-Bradykinin, and the key B1 receptor agonist, Lys-[Des-Arg9]-Bradykinin. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways and workflows, this document aims to enhance the consistency and reliability of future research in this domain.
The bradykinin B1 receptor, a G-protein coupled receptor, is a critical player in inflammatory responses. Its expression is induced by inflammatory mediators, making it a key target for therapeutic intervention in chronic inflammatory conditions. Understanding the distinct roles and experimental utility of its specific antagonists and agonists is fundamental to designing robust and reproducible studies.
Performance Comparison: Antagonist vs. Agonist
The functional activities of this compound (a B1 antagonist) and Lys-[Des-Arg9]-Bradykinin (a B1 agonist) are best illustrated through their performance in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies, offering a direct comparison of their potency and efficacy.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Antagonism of B1-induced contraction | Rabbit Aorta | pA2 | 8.54 | [1] |
| Lys-[Des-Arg9]-Bradykinin | Contraction Assay | Human Ileum (incubated) | EC50 | 13.2 nM | [2] |
| Lys-[Des-Arg9]-Bradykinin | Contraction Assay | Rabbit Aorta (incubated) | EC50 | Not specified, but potent | [2] |
| [Des-Arg9]-Bradykinin | Contraction Assay | Human Ileum (incubated) | EC50 | 183 nM | [2] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The EC50 value is the concentration of an agonist that provides 50% of the maximum response.
Experimental Protocols
To ensure the reproducibility of experiments, detailed methodologies are crucial. Below are protocols for key experiments frequently employed in the study of B1 receptor ligands.
Rabbit Aorta Contractility Assay
This ex vivo method is a classic approach to assess the contractile or relaxant effects of substances on vascular smooth muscle and to determine the potency of antagonists.
Protocol:
-
Tissue Preparation: Male New Zealand White rabbits are euthanized. The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings (3-5 mm in width).
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Equilibration and Induction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2g. To induce B1 receptor expression, the tissues are incubated for a period of time (e.g., 3-6 hours) as the B1 receptor is typically not constitutively expressed.[2]
-
Agonist Response (for EC50 determination of Lys-[Des-Arg9]-Bradykinin):
-
Cumulative concentration-response curves are generated by adding increasing concentrations of Lys-[Des-Arg9]-Bradykinin to the organ bath.
-
The contractile response is recorded until a maximal effect is achieved.
-
-
Antagonist Response (for pA2 determination of this compound):
-
A concentration-response curve to the agonist (e.g., Lys-[Des-Arg9]-Bradykinin or [Des-Arg9]-Bradykinin) is first established.
-
The tissues are then washed and incubated with a fixed concentration of the antagonist, this compound, for a predetermined period (e.g., 30-60 minutes).
-
A second concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
-
Data Analysis: The EC50 values for the agonist and the pA2 value for the antagonist are calculated using appropriate pharmacological software.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration:
-
For antagonist studies, this compound is administered (e.g., intraperitoneally or subcutaneously) at a specific time point before the inflammatory insult.
-
A vehicle control group receives the same volume of the vehicle.
-
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Visualizing the Molecular Landscape
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate the B1 receptor signaling pathway and a generalized experimental workflow.
References
Literature review of comparative studies involving Lys-(Des-Arg9,Leu8)-Bradykinin.
A comprehensive review of the pharmacological properties and experimental applications of the bradykinin B1 receptor antagonist, Lys-(Des-Arg9,Leu8)-Bradykinin, in comparison to other kinin receptor ligands.
This guide provides a detailed comparison of this compound with other key bradykinin receptor agonists and antagonists. The data presented is compiled from a range of in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a thorough overview of its performance and experimental utility.
Introduction to Kinin Receptors and Ligands
The kinin-kallikrein system plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Its effects are mediated through two main G protein-coupled receptors: the B1 and B2 bradykinin receptors. The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically upregulated during inflammation and tissue injury.[1] this compound is a selective antagonist for the B1 receptor, making it a valuable tool for investigating the role of this receptor in disease models.[2]
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other relevant kinin receptor ligands.
Table 1: Comparative Binding Affinities (Ki) of Kinin Receptor Ligands
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | B1 | Human | - | |
| This compound | B1 | Rabbit | - | |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | 0.12 | [3][4] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Mouse | 1.7 | [3][4] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Rabbit | 0.23 | [3][4] |
| Lys-[Des-Arg9]-Bradykinin | B2 | Human | >30000 | |
| Bradykinin | B2 | Human | - | [5] |
Table 2: Comparative Functional Potencies (EC50/pD2) of Kinin Receptor Agonists
| Compound | Assay | Tissue/Cell Line | Species | EC50 (nM) / pD2 | Reference |
| Lys-[Des-Arg9]-Bradykinin | Contraction | Human Ileum | Human | 13.2 | [6] |
| des-Arg9-Bradykinin | Contraction | Human Ileum | Human | 183 | [6] |
| Bradykinin | Contraction | Human Ileum | Human | 7.0 | [6] |
| Lys-bradykinin | 86Rb+ Uptake | Tracheal Smooth Muscle Cells | Guinea-pig | 6 (EC50) | [7] |
| Bradykinin | 86Rb+ Uptake | Tracheal Smooth Muscle Cells | Guinea-pig | 3 (EC50) | [7] |
Signaling Pathways of Kinin Receptors
The activation of B1 and B2 receptors initiates distinct intracellular signaling cascades. The following diagram illustrates the canonical signaling pathway for the B2 receptor.
Caption: Bradykinin B2 receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Contractility Assay in Human Ileum
This protocol is adapted from studies investigating the contractile responses of human ileum to kinin receptor agonists.[6]
Objective: To determine the potency of kinin receptor agonists by measuring their ability to induce contraction in isolated human ileum strips.
Materials:
-
Post-mortem human ileum tissue
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Kinin receptor agonists (e.g., Lys-[Des-Arg9]-Bradykinin, des-Arg9-Bradykinin, Bradykinin)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Longitudinal strips of human ileum are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
The tissue strips are allowed to equilibrate for a period, typically 60-90 minutes, under a resting tension of 1 gram.
-
For studies on the inducible B1 receptor, tissues are incubated overnight at 37°C.[6]
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist to the organ bath.
-
The contractile response is recorded isometrically, and the data is used to calculate EC50 values.
In Vivo Hypotensive Effect in Rabbits
This protocol is based on studies evaluating the hypotensive effects of B1 receptor agonists.[8]
Objective: To assess the in vivo potency of B1 receptor agonists by measuring their effect on blood pressure in a rabbit model.
Materials:
-
New Zealand White rabbits
-
Bacterial lipopolysaccharide (LPS)
-
Anesthetic agent (e.g., pentobarbital)
-
Catheters for arterial blood pressure measurement and drug administration
-
B1 receptor agonists (e.g., Lys-[Des-Arg9]-Bradykinin)
-
Saline solution
Procedure:
-
Rabbits are pretreated with an intravenous injection of LPS (e.g., 25 µg/kg) to induce B1 receptor expression.[8]
-
Several hours (e.g., 5 hours) after LPS administration, the rabbits are anesthetized.
-
Catheters are inserted into an artery (e.g., carotid artery) for continuous blood pressure monitoring and into a vein (e.g., jugular vein) for drug administration.
-
After a stabilization period, bolus injections of the B1 receptor agonist are administered intra-arterially at various doses.
-
The resulting changes in mean arterial pressure are recorded to determine the hypotensive effect of the agonist.
The following workflow diagram illustrates the key steps in the in vivo rabbit hypotension model.
Caption: Workflow for in vivo rabbit hypotension assay.
Comparative Discussion
This compound is a potent and selective antagonist of the B1 receptor. Its utility is highlighted in studies where it is used to block the effects of B1 receptor agonists. For instance, it has been shown to inhibit the hyperpolarization induced by lipopolysaccharide and des-Arg9-bradykinin in the rat aorta.[9] This inhibitory action is attributed to its direct effect on Ca²⁺- and ATP-sensitive potassium channels.[9]
In comparison, Lys-[Des-Arg9]-Bradykinin is a potent B1 receptor agonist, demonstrating high affinity for human, mouse, and rabbit B1 receptors.[3][4] It is significantly more potent than des-Arg9-bradykinin. The parent molecule, bradykinin, and its analogue, kallidin, are primarily B2 receptor agonists and show little to no activity at the B1 receptor.[10] This selectivity is crucial when dissecting the specific roles of B1 and B2 receptors in physiological and pathological processes. For example, in asthmatic subjects, inhaled bradykinin and kallidin (B2 agonists) cause bronchoconstriction, whereas des-Arg9-bradykinin (a B1 agonist) has no such effect, indicating that the bronchoconstrictor response to kinins in asthma is mediated by B2 receptors.[10]
Conclusion
This compound serves as an indispensable tool for researchers studying the bradykinin B1 receptor. Its high selectivity allows for the precise investigation of B1 receptor-mediated pathways. The comparative data and experimental protocols provided in this guide offer a valuable resource for designing and interpreting experiments aimed at understanding the complex roles of the kinin-kallikrein system in health and disease.
References
- 1. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. innoprot.com [innoprot.com]
- 6. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative airway response to inhaled bradykinin, kallidin, and [des-Arg9]bradykinin in normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lys-(Des-Arg9,Leu8)-Bradykinin
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for the proper handling and disposal of Lys-(Des-Arg9,Leu8)-Bradykinin, a potent bradykinin B1 receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) office for specific protocols that may be in place.[1]
Key Safety and Disposal Information
Proper disposal of peptide compounds such as this compound is crucial to prevent potential environmental and health risks.[2] This substance is classified as a combustible solid and is considered highly hazardous to water (WGK 3).[3] Therefore, it must not be disposed of in regular trash or poured down the sink.[1][4]
| Parameter | Information | Source |
| Product Name | This compound | [3][5][6] |
| Form | Lyophilized Powder | [3][7][8] |
| Storage Temperature | -20°C | [3][5][9] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, lab coat, N95 respirator (US) | [1][3] |
| Waste Classification | Chemical or Biohazard Waste | [1] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [3] |
**Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of this compound in its solid form and as a liquid solution, along with any contaminated materials.
1. Personal Protective Equipment (PPE) and Spill Management:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound for disposal.[1] For handling larger quantities of the lyophilized powder, a dust respirator is recommended.[7]
-
In case of a spill, absorb any liquid with inert, disposable material and clean the area with a suitable detergent.[1] All cleanup materials should be collected and disposed of as chemical waste. Report larger spills to your designated safety officer.[1]
2. Disposal of Unused Solid (Lyophilized) Peptide:
-
Unused or expired solid this compound should be treated as chemical waste.[1]
-
Place the original vial containing the solid peptide into a larger, sealable container.
-
Clearly label the outer container as "Chemical Waste" and include the full chemical name: "this compound".
-
Store this container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.
3. Disposal of Liquid Peptide Solutions:
-
Liquid waste containing this compound, including solutions in solvents like DMSO, DMF, or aqueous buffers, must be collected as liquid chemical waste.[1]
-
Pour the liquid waste into a designated, leak-proof, and clearly labeled liquid chemical waste container.
-
The label on the container must accurately reflect all contents, including the peptide and all solvents.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[1]
-
This includes items such as:
-
Gloves
-
Pipette tips
-
Vials and caps
-
Weighing paper or boats
-
Bench paper or absorbent pads
-
-
Collect all contaminated solid waste in a designated, clearly labeled "Biohazard" or "Peptide Waste" bin for incineration or other specialized disposal methods as directed by your institution.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound.
References
- 1. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. Lys-(des-Arg9,Leu8)--缓激肽 三氟乙酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound peptide [novoprolabs.com]
- 7. bachem.com [bachem.com]
- 8. biorbyt.com [biorbyt.com]
- 9. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Lys-(Des-Arg9,Leu8)-Bradykinin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lys-(Des-Arg9,Leu8)-Bradykinin. The following procedures are designed to ensure the safe handling, use, and disposal of this bioactive peptide.
Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is a potent bradykinin B1 receptor antagonist.[1][2] Due to its biological activity, it should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes.[3] The following table summarizes the recommended personal protective equipment.
Table 1: Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses | To prevent skin contact with potentially contaminated packaging. |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Safety goggles- Lab coat- N95 respirator | To prevent inhalation of the powdered peptide and protect against eye and skin contact.[4] |
| Reconstituting and Handling Solutions | - Nitrile gloves- Safety goggles- Lab coat | To protect against splashes of the peptide solution.[5][6] |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Safety goggles- Lab coat- N95 respirator | To minimize exposure during cleanup of either solid or liquid forms. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves and safety glasses) when opening the package.
-
The compound is typically a lyophilized powder and should be stored at -20°C for long-term stability.[1][4]
2.2. Preparation and Use
-
Weighing: Perform all weighing and aliquoting of the powdered peptide in a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.
-
Reconstitution: This peptide is soluble in solvents such as DMF, DMSO, and PBS (pH 7.2).[1] When preparing solutions, add the solvent slowly to the vial containing the peptide to avoid aerosolization.
-
Labeling: Clearly label all vials containing the peptide with its name, concentration, solvent, and date of preparation.
-
Handling Solutions: Always wear a lab coat, safety goggles, and nitrile gloves when handling solutions of the peptide.
2.3. Spill Management
-
For solid spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully sweep the material into a designated waste container.
-
-
For liquid spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with absorbent pads.
-
Clean the spill area with a suitable disinfectant or detergent, followed by water.
-
Collect all contaminated materials in a sealed bag for disposal.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential biological effects.
3.1. Waste Segregation
-
Solid Waste: Unused peptide, contaminated vials, and weighing papers should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Unused solutions of the peptide should be collected in a designated, leak-proof container for hazardous chemical waste. Do not pour peptide solutions down the drain.
-
Contaminated Materials: Gloves, absorbent pads, and other disposable materials contaminated with the peptide should be placed in a sealed bag and disposed of as hazardous waste.[7]
3.2. Disposal Method
-
All waste containing this compound should be disposed of through your institution's hazardous waste management program.
-
Follow all federal, state, and local regulations for the disposal of chemical waste.[3] One common method for peptide waste is incineration by a licensed facility.[3]
Workflow and Safety Diagrams
Diagram 1: Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key stages of handling this compound, from receipt to disposal.
Diagram 2: Personal Protective Equipment Decision Tree
Caption: A decision tree to guide the selection of appropriate PPE based on the handling scenario.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Lys-(des-Arg9, Leu8)-Bradykinin trifluoroacetate salt ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
